molecular formula C13H16N2O B1663009 Oxantel CAS No. 36531-26-7

Oxantel

Cat. No.: B1663009
CAS No.: 36531-26-7
M. Wt: 216.28 g/mol
InChI Key: VRYKTHBAWRESFI-VOTSOKGWSA-N
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Description

Oxantel is a member of styrenes.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
oxyphenyl analog of pyrantel;  RN given refers to (E)-isomer;  synonym CP-14,445-16 refers to this compound pamoate
See also: this compound Pamoate (active moiety of).

Properties

IUPAC Name

3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16N2O/c1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h2,4-7,10,16H,3,8-9H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYKTHBAWRESFI-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1C=CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN=C1/C=C/C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601016597
Record name Oxantel
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Molecular Weight

216.28 g/mol
Source PubChem
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CAS No.

36531-26-7
Record name Oxantel
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Record name Oxantel [INN:BAN]
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Record name Oxantel
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Record name Oxantel
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Record name OXANTEL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Oxantel Pamoate

Introduction

This compound pamoate is a tetrahydropyrimidine anthelmintic agent, first developed in the 1970s.[1][2] It is a structural analogue of pyrantel, specifically the m-oxyphenol analogue.[1][2] While structurally similar to the broad-spectrum anthelmintic pyrantel, this compound pamoate exhibits a narrow spectrum of activity, demonstrating potent and selective efficacy against the whipworm, Trichuris trichiura, and its murine model, Trichuris muris.[2][3] This document provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying molecular and physiological processes.

Core Mechanism of Action: Neuromuscular Blockade via Nicotinic Acetylcholine Receptor Agonism

The primary mechanism of action for this compound pamoate is its function as a potent cholinergic agonist.[1][4][5] It selectively targets nicotinic acetylcholine receptors (nAChRs) located on the neuromuscular junctions of susceptible nematodes.[4][6]

The key steps in its mechanism are:

  • Binding and Activation: Following oral administration, this compound pamoate acts locally within the gastrointestinal tract.[6][7] It binds to and activates a specific subtype of nAChR on the parasite's muscle cells.[1][6]

  • Depolarization and Spastic Paralysis: This activation leads to a persistent depolarization of the muscle cell membrane, causing an excitatory blockage.[6] This sustained stimulation results in irreversible muscle contraction and spastic paralysis of the worm.[5][6][7]

  • Expulsion: The paralyzed nematodes are unable to maintain their position within the host's gut and are subsequently expelled by normal peristaltic activity.[6][7]

The pamoate salt form of this compound is crucial to its efficacy, as it limits the drug's absorption from the gastrointestinal tract, thereby increasing its local concentration where the parasites reside.[2]

Molecular Specificity: The O-AChR Subtype

The narrow-spectrum efficacy of this compound is attributed to its high potency at a novel nAChR subtype specific to Clade I nematodes, such as Trichuris.[2][5] Research has identified a homolog of the ACR-16 subunit in Trichuris suis and Trichuris muris that forms a functional homomeric channel.[2][8] This receptor, termed the O-AChR subtype, is highly sensitive to this compound.[2][8]

Electrophysiological studies on the T. suis ACR-16-like receptor (Tsu-ACR-16-like) revealed that this compound acts as a full agonist, with potency similar to acetylcholine itself.[2] In contrast, pyrantel is only a moderate agonist at this receptor, and other classic nicotinic agonists elicit only minor responses.[2] This unique pharmacology of the whipworm nAChR explains why this compound is a potent trichuricide, while the structurally similar pyrantel is ineffective against this parasite.[2]

While highly selective for the parasite's receptor, this compound has been shown to have some binding affinity for human and rat α7 nAChRs, which may account for some of the mild and transient gastrointestinal side effects observed in clinical studies.[6]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and receptor affinity of this compound pamoate.

Table 1: In Vitro Activity of this compound Pamoate

Target Organism/Receptor Parameter Value Reference
Trichuris muris (L4 larvae) IC₅₀ (72h) 2.35 µg/mL (3.9 µM) [6]
Necator americanus (adult) IC₅₀ 11.80 µg/ml [3]
Human α7 nAChR IC₅₀ 3.48 µM [6]

| Rat α7 nAChR | IC₅₀ | 33.0 µM |[6] |

Table 2: In Vivo Efficacy of this compound Pamoate against T. muris in Mice

Dose (mg/kg) Worm Burden Reduction (WBR) Worm Expulsion Rate (WER) Reference
10 92.5% 88.4% [9][10]
5 81.1% 78.2% [11]
2.5 13.5% 24.3% [11]

| ED₅₀ | 4.7 mg/kg | |[3][12] |

Table 3: Combination Chemotherapy Interaction with this compound Pamoate against T. muris in Vivo

Combination Drug Interaction Type Combination Index (CI) Reference
Mebendazole Highly Synergistic 0.15 [12]
Levamisole Antagonistic 1.27 [12]
Ivermectin Antagonistic 1.27 [12]
Albendazole Antagonistic 1.90 [12]

| Pyrantel Pamoate (in vitro) | Antagonistic | 2.53 |[12] |

Experimental Protocols

1. In Vitro Viability Assay (Trichuris muris)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound pamoate on nematode motility.

  • Methodology:

    • Trichuris muris worms are collected from the cecum and colon of infected mice.

    • Worms are placed in 96-well plates (one worm per well) containing RPMI 1640 medium supplemented with penicillin and streptomycin.

    • A stock solution of this compound pamoate is prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the this compound pamoate solution are added to the wells to achieve a range of final concentrations (e.g., 0.15–600 µg/ml). Control wells contain medium with the highest concentration of DMSO used (e.g., 1% v/v).[3]

    • The plate is incubated at 37°C in a 5% CO₂ atmosphere for 72 hours.[3]

    • Worm viability is evaluated at 24, 48, and 72-hour intervals by observing motility under a microscope. Motility is scored on a scale from 3 (normal, 100% motility) to 0 (dead).[3]

    • The IC₅₀ value, the concentration that reduces the mean worm motility by 50% at the 72-hour time point, is calculated using software like CompuSyn.[11]

2. In Vivo Efficacy Study (T. muris in Mice)

  • Objective: To determine the half-maximal effective dose (ED₅₀) of this compound pamoate in reducing worm burden in an infected host.

  • Methodology:

    • Mice (e.g., female C57BL/10) are infected with embryonated T. muris eggs.

    • Forty days post-infection, the presence of eggs in the stool is confirmed.[3]

    • Infected mice are randomly assigned to treatment and control groups (n=4 per group).

    • Treatment groups receive a single oral dose of this compound pamoate at various concentrations (e.g., 1, 2.5, 5, 10 mg/kg). The control group receives the vehicle only.[3]

    • For 72 hours post-treatment, stools are collected, and any expelled worms are counted to determine the worm expulsion rate (WER).[3]

    • Seven days post-treatment, the mice are euthanized, and their intestinal tracts are dissected to collect and count the remaining worms.[3]

    • The worm burden reduction (WBR) is calculated by comparing the mean number of worms in the treated groups to the control group. The ED₅₀ is then calculated from the dose-response data.

3. Electrophysiology Assay using Xenopus laevis Oocytes

  • Objective: To characterize the pharmacological properties of the target nAChR and the effect of this compound as an agonist.

  • Methodology:

    • The coding sequence for the nAChR subunit of interest (e.g., Tsu-ACR-16-like) is cloned from Trichuris cDNA.

    • The cRNA is synthesized in vitro and co-injected with cRNA for an ancillary protein like RIC-3 (if necessary for receptor expression) into Xenopus laevis oocytes.[2]

    • The oocytes are incubated for several days to allow for receptor expression on the cell membrane.

    • Two-electrode voltage-clamp electrophysiology is used to measure ion currents across the oocyte membrane in response to the application of various compounds.[2][13]

    • Oocytes are perfused with a baseline buffer, and then various concentrations of acetylcholine, this compound, pyrantel, and other nicotinic agonists are applied.[2]

    • The resulting inward currents are recorded. Dose-response curves are generated to determine the potency (EC₅₀) and efficacy (Iₘₐₓ) of each compound on the specific receptor subtype.[8]

Mandatory Visualizations

G cluster_NMJ Nematode Neuromuscular Junction This compound This compound Pamoate nAChR Nicotinic Acetylcholine Receptor (O-AChR) This compound->nAChR Binds & Activates Muscle Muscle Cell Membrane Depolarization Sustained Depolarization Muscle->Depolarization Causes Paralysis Spastic Paralysis Depolarization->Paralysis Leads to Expulsion Expulsion from Host Paralysis->Expulsion Results in G start Infect Mice with T. muris Eggs d40 Day 40 p.i.: Confirm Infection (Fecal Egg Count) start->d40 group Assign to Groups (Control & Treatment) d40->group treat Administer Single Oral Dose (Vehicle or this compound) group->treat collect_stool Collect Stool (0-72h post-treatment) treat->collect_stool d7 Day 7 post-treatment: Euthanize & Dissect treat->d7 count_expelled Count Expelled Worms (Calculate WER) collect_stool->count_expelled calc Calculate Worm Burden Reduction (WBR) & ED50 count_expelled->calc count_remaining Count Remaining Worms in GI Tract d7->count_remaining count_remaining->calc

References

The Revival of a Forgotten Drug: A Technical Guide to the Discovery and Anthelmintic Action of Oxantel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxantel, a tetrahydropyrimidine derivative first synthesized in the early 1970s, is experiencing a resurgence of interest as a potent anthelmintic, particularly against the whipworm, Trichuris trichiura. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound. It details the experimental protocols used to evaluate its efficacy and elucidates its unique mode of action on a novel nicotinic acetylcholine receptor subtype in nematodes. Quantitative data from key preclinical and clinical studies are presented in tabular format for clear comparison, and critical experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and potentially further develop this promising narrow-spectrum anthelmintic.

Introduction: A Renewed Focus on a Classic Anthelmintic

First developed by Pfizer in the early 1970s, this compound is a meta-oxyphenol analog of pyrantel.[1][2] Initially marketed for veterinary use, it was recognized for its high efficacy against Trichuris species.[1][2] For decades, the focus of large-scale soil-transmitted helminth (STH) control programs has been on broad-spectrum benzimidazoles like albendazole and mebendazole. However, these drugs exhibit limited efficacy against T. trichiura, a major cause of morbidity in infected populations.[3][4] This has led to a renewed interest in this compound as a potential solution to this therapeutic gap.[1]

This guide will delve into the historical context of this compound's development, its chemical properties, and the pharmacological studies that have defined its anthelmintic profile.

Physicochemical Properties of this compound

This compound is a tetrahydropyrimidine derivative.[5] It is typically administered as the pamoate salt, which has low aqueous solubility, contributing to its poor absorption from the gastrointestinal tract and high local availability to combat intestinal worms.[5][6]

PropertyValue
IUPAC Name 3-[(E)-2-(1-Methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol[7]
Chemical Formula C13H16N2O[7]
Molar Mass 216.284 g/mol [7]
CAS Number 36531-26-7[7]

Mechanism of Action: A Cholinergic Agonist with High Specificity

This compound functions as a cholinergic agonist, leading to the spastic paralysis of susceptible nematodes and their subsequent expulsion from the host's gastrointestinal tract.[6][8] Its mechanism is significantly more potent against gastrointestinal parasites than acetylcholine, depolarizing their neurons approximately 100 times more effectively.[7]

The specificity of this compound for whipworms is attributed to its high affinity for a novel, homomeric nicotinic acetylcholine receptor (nAChR) subtype, designated the O-AChR.[8][9] This receptor is formed by ACR-16-like subunits in Trichuris species.[8][9] Electrophysiological studies on the T. suis ACR-16-like receptor (Tsu-ACR-16-like) expressed in Xenopus oocytes have demonstrated that this compound acts as a full agonist, whereas pyrantel is only a moderate agonist.[8][9]

cluster_extracellular Extracellular Space cluster_membrane Nematode Muscle Cell Membrane cluster_intracellular Intracellular Space This compound This compound nAChR Nicotinic Acetylcholine Receptor (O-AChR subtype) This compound->nAChR Binds and activates Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis

Figure 1: Signaling pathway of this compound's anthelmintic action.

Preclinical Efficacy

The potent trichuricidal activity of this compound has been extensively demonstrated in preclinical studies, primarily using the Trichuris muris model in mice.

In Vivo Efficacy Data

The following table summarizes the in vivo efficacy of this compound pamoate against T. muris in mice.

Dosage (mg/kg)Worm Burden Reduction (WBR) (%)Worm Expulsion Rate (WER) (%)Reference
1092.5 - 9388 - 88.4[2][6]
581.178.2[2]
2.513.524.3[2]
101.5[2]

ED50: The 50% effective dose (ED50) for this compound pamoate against T. muris in mice has been calculated to be approximately 4.0 - 4.7 mg/kg.[2][6]

In Vitro Efficacy Data

In vitro studies have further confirmed the direct action of this compound on Trichuris larvae.

ParameterValueOrganismReference
IC50 2.35 µg/mL (3.9 µM)T. muris L4 larvae (72h incubation)[6]
EC50 (on Tsu-ACR-16-like receptor) 9.49 ± 1.13 µMT. suis[8][9]

Clinical Efficacy in Humans

Clinical trials have validated the preclinical findings, demonstrating this compound's efficacy and safety in human populations infected with T. trichiura.

Monotherapy and Combination Therapy

A significant randomized, double-blind trial in school-aged children on Pemba Island, Tanzania, compared the efficacy of this compound pamoate alone and in combination with albendazole against standard treatments.[3][4]

Treatment GroupDosageCure Rate (%) for T. trichiuraEgg Reduction Rate (%) for T. trichiuraReference
This compound pamoate-albendazole20 mg/kg this compound + 400 mg Albendazole31.296.0[3][4]
This compound pamoate20 mg/kg26.3-[3][4]
Mebendazole500 mg11.875.0[3][4]
Albendazole400 mg2.645.0[3][4]

Earlier studies also reported high cure rates with single doses of this compound for light to moderate T. trichiura infections.[10]

Dosage (mg/kg)Cure Rate (%)Reference
1077[10]
1592[10]
20100[10]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound.

Chemical Synthesis of this compound

While the precise industrial synthesis of this compound is proprietary, a plausible synthetic route can be inferred from its chemical structure as a vinyl-substituted tetrahydropyrimidine, likely involving a Wittig reaction or a related olefination strategy.

cluster_synthesis Plausible Synthesis of this compound A 1,2-dimethyl- 1,4,5,6-tetrahydropyrimidine C This compound A->C Condensation (e.g., Wittig-type reaction) B 3-hydroxy- benzaldehyde B->C

Figure 2: Conceptual workflow for the synthesis of this compound.

A general approach would involve the condensation of a suitable tetrahydropyrimidine precursor with 3-hydroxybenzaldehyde. For instance, the ylide derived from a phosphonium salt of a 2-methyltetrahydropyrimidine could be reacted with 3-hydroxybenzaldehyde in a Wittig reaction to form the desired vinyl linkage.

In Vivo Anthelmintic Efficacy Testing in Mice

The following protocol is a generalized representation of the in vivo efficacy studies conducted with this compound.

cluster_invivo In Vivo Efficacy Workflow A Infection of Mice with ~200 embryonated T. muris eggs B Treatment with this compound pamoate (oral gavage) at various dosages A->B C Collection of feces for 72h post-treatment B->C E Euthanasia of mice and collection of intestinal contents B->E D Counting of expelled worms C->D G Calculation of Worm Burden Reduction (WBR) and Worm Expulsion Rate (WER) D->G F Counting of remaining worms E->F F->G

References

Oxantel's Primary Molecular Targets in Nematodes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxantel, a tetrahydropyrimidine anthelmintic, exerts its primary effect on parasitic nematodes by targeting a specific subclass of nicotinic acetylcholine receptors (nAChRs). This guide provides a comprehensive overview of the molecular targets of this compound, detailing the discovery of a novel, highly sensitive receptor subtype in certain nematode species. It includes a synthesis of available quantitative data, a description of key experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows. This document is intended to serve as a technical resource for researchers and professionals involved in anthelmintic drug discovery and development.

Primary Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)

The primary molecular targets of this compound in nematodes are neuronal nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for neurotransmission.[1][2][3][4] Activation of these receptors by cholinergic agonists like this compound leads to an influx of cations, causing depolarization of muscle cells.[1][5] This sustained depolarization results in spastic paralysis of the worm, leading to its expulsion from the host's gastrointestinal tract.[1][6][7]

While nAChRs are the general target, research has revealed that this compound exhibits selectivity for specific subtypes of these receptors, which varies across different nematode species.

The O-type Acetylcholine Receptor (O-AChR): A Novel and Highly Sensitive Target

Recent groundbreaking research has identified a novel nAChR subtype in whipworms (Trichuris spp.) that is exceptionally sensitive to this compound.[7][8][9] This receptor has been designated the O-type acetylcholine receptor (O-AChR) due to its preferential activation by this compound.[7][9]

The O-AChR is a homomeric receptor, meaning it is composed of five identical subunits.[7][8] These subunits are encoded by a gene identified as an ACR-16-like homolog.[7][8][9] This discovery has been pivotal in understanding the remarkable efficacy of this compound against Trichuris infections, a parasite notoriously difficult to treat with other broad-spectrum anthelmintics.[7][9]

N-subtype Acetylcholine Receptor (N-AChR) in Ascaris suum

In the roundworm Ascaris suum, this compound has been shown to preferentially act on the N-subtype of nAChRs (N-AChR), which are also sensitive to nicotine.[2][7][10][11] Electrophysiological studies on A. suum muscle cells have differentiated nAChR subtypes based on their agonist sensitivities, with the N-subtype being distinct from the L-subtype (levamisole-sensitive) and the B-subtype (bephenium-sensitive).[2][7] The N-AChR in A. suum is also a homomeric receptor composed of ACR-16 subunits.[7] However, the sensitivity of the A. suum N-AChR to this compound is noted to be lower than that of the O-AChR found in Trichuris.[7]

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data on the efficacy and potency of this compound against various nematode species and receptor subtypes.

Table 1: In Vitro Efficacy of this compound against Nematode Parasites

Nematode SpeciesAssay TypeParameterValueReference
Trichuris murisMotility AssayEC504.71 mg/kg (in vivo)[12]
Porphyromonas gingivalis (biofilm)Biofilm InhibitionIC502.2 μM[12]

Table 2: Pharmacological Characterization of this compound on Recombinant nAChRs

Receptor SubtypeAgonist/AntagonistParameterValueSpeciesExpression SystemReference
Tsu-ACR-16-like (O-AChR)This compoundFull Agonist-Trichuris suisXenopus oocytes[9]
Tsu-ACR-16-like (O-AChR)PyrantelPartial Agonist-Trichuris suisXenopus oocytes[9]
Tmu-ACR-16-likeThis compoundPartial Agonist-Trichuris murisXenopus oocytes[13][14]
Tmu-ACR-16-likeAcetylcholineAgonistsimilar potency to this compoundTrichuris murisXenopus oocytes[13][14]
Tmu-ACR-16-likeEpibatidinePartial Agonisthigher potency than AChTrichuris murisXenopus oocytes[13][14]
Tmu-ACR-16-likePyrantelMinor Response-Trichuris murisXenopus oocytes[13][14]
Asu-unc-38:Asu-unc-29 (5:1)This compoundAgonistResponsiveAscaris suumXenopus oocytes[15]
Asu-unc-38:Asu-unc-29 (1:5)This compoundAgonistNo ResponseAscaris suumXenopus oocytes[15]

Experimental Protocols

The identification and characterization of this compound's molecular targets have been achieved through a combination of molecular biology, electrophysiology, and in vivo assays.

Identification and Cloning of the O-AChR Subunit

The ACR-16-like subunit from Trichuris suis and Trichuris muris was identified through bioinformatic approaches, leveraging sequence homology to known nAChR subunits from other nematodes, such as Caenorhabditis elegans.[7][13][14] The full-length cDNA of the subunit was then cloned for subsequent functional expression.

Heterologous Expression in Xenopus laevis Oocytes

A key technique for characterizing the function of ion channels is their expression in a heterologous system, such as the oocytes of the African clawed frog, Xenopus laevis.

  • cRNA Injection: Capped RNA (cRNA) encoding the nematode nAChR subunit of interest (e.g., Tsu-ACR-16-like) is synthesized in vitro and microinjected into mature Xenopus oocytes.

  • Incubation: The oocytes are incubated for several days to allow for the translation and assembly of the receptor subunits into functional channels on the oocyte membrane.

  • Two-Electrode Voltage-Clamp (TEVC) Electrophysiology: This technique is used to measure the ion flow through the expressed channels in response to the application of drugs.[8][13][14]

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the voltage at a set level.

    • The oocyte is perfused with a saline solution, and various concentrations of agonists (e.g., this compound, acetylcholine) are applied.

    • The current required to maintain the clamped voltage reflects the ion flow through the activated channels, providing a direct measure of receptor function.

    • Dose-response curves can be generated to determine parameters like EC50 (half-maximal effective concentration).

In Vivo Functional Assays in Caenorhabditis elegans

The free-living nematode C. elegans serves as a powerful model organism to study the in vivo effects of anthelmintics and their targets.[7]

  • Generation of Transgenic Worms: Transgenic C. elegans strains are created to express the parasitic nematode nAChR subunit (e.g., Tsu-ACR-16-like) in their body wall muscles.[7] This is typically achieved by microinjecting a DNA construct containing the gene of interest under the control of a muscle-specific promoter (e.g., myo-3).[7]

  • Motility Assays: The sensitivity of these transgenic worms to this compound is then compared to that of wild-type worms.[7] This is often done using motility assays where the movement of the worms is quantified after exposure to different concentrations of the drug. A significant increase in paralysis or reduction in motility in the transgenic worms compared to the wild-type indicates that the expressed receptor is a functional target of the drug.

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the molecular mechanism of action of this compound at the nematode neuromuscular junction.

Oxantel_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell ACh_Vesicle Acetylcholine Vesicles nAChR Nicotinic Acetylcholine Receptor (O-AChR/N-AChR) This compound This compound This compound->nAChR Binds and Activates Depolarization Membrane Depolarization nAChR->Depolarization Cation Influx Paralysis Spastic Paralysis Depolarization->Paralysis

Caption: this compound's mechanism of action leading to spastic paralysis.

Experimental Workflow for O-AChR Characterization

This diagram outlines the logical flow of experiments used to identify and validate the O-AChR as a primary target of this compound.

Experimental_Workflow Start Hypothesis: Trichuris has a unique This compound-sensitive nAChR Bioinformatics Bioinformatic Analysis: Identify ACR-16-like gene in Trichuris Start->Bioinformatics Cloning Molecular Cloning: Isolate and clone ACR-16-like cDNA Bioinformatics->Cloning Expression Heterologous Expression: Inject cRNA into Xenopus oocytes Cloning->Expression Transgenesis In Vivo Validation: Generate transgenic C. elegans expressing ACR-16-like Cloning->Transgenesis Electrophysiology Electrophysiology (TEVC): Characterize receptor pharmacology with this compound Expression->Electrophysiology Conclusion Conclusion: ACR-16-like forms a homomeric O-AChR, a primary target of this compound Electrophysiology->Conclusion Motility Motility Assays: Assess this compound sensitivity of transgenic worms Transgenesis->Motility Motility->Conclusion

Caption: Workflow for identifying and validating this compound's target.

Conclusion and Future Directions

The identification of the O-AChR as a highly sensitive target of this compound in Trichuris species represents a significant advancement in our understanding of anthelmintic selectivity. This knowledge explains the narrow-spectrum efficacy of this compound and opens new avenues for rational drug design. Future research should focus on:

  • High-throughput screening: Utilizing the identified O-AChR in high-throughput screening assays to discover novel and more potent molecules with specific activity against whipworms.

  • Structural biology: Determining the high-resolution structure of the O-AChR, both alone and in complex with this compound, to elucidate the molecular basis of its high affinity and selectivity. This will be invaluable for structure-based drug design.

  • Resistance mechanisms: Investigating potential mechanisms of resistance to this compound, including mutations in the acr-16-like gene, to anticipate and mitigate future challenges in parasite control.

  • Exploring other Clade I nematodes: Characterizing the nAChRs in other medically and veterinary important Clade I nematodes to determine if the O-AChR is a conserved target within this clade.

This in-depth understanding of this compound's primary molecular targets provides a solid foundation for the development of next-generation anthelmintics to combat parasitic nematode infections.

References

The Effect of Oxantel on Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Oxantel, a tetrahydropyrimidine derivative, is a narrow-spectrum anthelmintic agent highly effective against whipworm (Trichuris spp.) infections.[1][2][3] Its mechanism of action is centered on its interaction with nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels crucial for neuromuscular transmission. In parasitic nematodes, this compound acts as a potent agonist, particularly on a novel, specific nAChR subtype, leading to spastic paralysis and expulsion of the worm.[2][4][5][6] Conversely, in mammals, this compound exhibits a more complex role as a subtype-selective allosteric modulator of neuronal nAChRs. This technical guide provides an in-depth review of the current understanding of this compound's effects on both nematode and mammalian nAChRs, presenting key quantitative data, experimental methodologies, and signaling pathways.

Mechanism of Action in Parasitic Nematodes

The primary anthelmintic effect of this compound is achieved by inducing a state of spastic paralysis in the target parasite, which is subsequently expelled from the host.[1][2] This effect is mediated by its action as a cholinergic agonist at the nematode's neuromuscular junction.

The O-AChR: A Preferential Target in Trichuris spp.

Research has identified a novel nAChR subtype in whipworms that is preferentially activated by this compound, leading to its designation as the "O-AChR" subtype.[3][4][6][7][8]

  • Molecular Identity: The O-AChR is a homomeric receptor composed of five ACR-16-like subunits.[3][4][7] This receptor is distinctive and appears to be specific to Clade I parasitic nematodes, which includes Trichuris and Trichinella.[8]

  • Pharmacological Profile: In the pig whipworm, Trichuris suis, this compound acts as a full agonist on the recombinant Tsu-ACR-16-like receptor, inducing robust ion currents.[4][6][7][8][9] In contrast, on the ACR-16-like receptor from the mouse model parasite, Trichuris muris, this compound acts as a partial agonist with a potency similar to the native ligand, acetylcholine (ACh).[3] This highlights potential species-specific pharmacological differences at the receptor level.[3]

  • Significance: The high sensitivity of this unique O-AChR to this compound, compared to its low sensitivity to other classic nicotinic agonists, likely explains the drug's narrow spectrum and high efficacy against whipworm infections.[1][4]

Action on Other Nematode nAChRs

In other nematodes, such as Ascaris suum, nAChRs are pharmacologically classified into different subtypes. This compound is characterized as an agonist for the N-subtype (Nicotine-sensitive) receptor, which is distinct from the L-subtype (Levamisole-sensitive) targeted by drugs like levamisole and pyrantel.[5][10] However, its effect on the A. suum ACR-16 homomeric receptor is described as small but significant.[1][4][6][7]

G cluster_membrane Nematode Muscle Cell Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular Space nAChR O-AChR (ACR-16-like Homomer) CationInflux Cation Influx (Na+, Ca2+) nAChR->CationInflux Channel Opening This compound This compound This compound->nAChR Binds & Activates Depolarization Membrane Depolarization Contraction Sustained Muscle Contraction Depolarization->Contraction Paralysis Spastic Paralysis Contraction->Paralysis CationInflux->Depolarization

Caption: this compound signaling at the nematode neuromuscular junction.

Data Presentation: this compound's Effect on Nematode nAChRs
Receptor SubtypeOrganismEffectQuantitative Data (pA2 Value)Reference
N-subtype AChRAscaris suumAgonistParaherquamide: 6.58, 2-desoxyparaherquamide: 5.39, Methyllycaconitine: 7.01[10]
O-AChR (Tsu-ACR-16-like)Trichuris suisFull AgonistNot Applicable[4][6][7]
O-AChR (Tmu-ACR-16-like)Trichuris murisPartial AgonistPotency similar to ACh[3]
N-AChR (ACR-16)Ascaris suumWeak AgonistSmall but significant effect[1][4][6][7]

Allosteric Modulation of Mammalian nAChRs

In contrast to its role as a direct agonist in nematodes, this compound acts as an allosteric modulator of mammalian neuronal nAChRs, meaning it binds to a site distinct from the ACh binding site to influence receptor activity.[11][12] This interaction is highly subtype-selective.

  • Positive Allosteric Modulation (PAM) of α3β2 nAChRs: this compound potentiates the current responses evoked by ACh at α3β2 receptors.[11][12][13] It acts as a PAM, increasing the efficacy of the native ligand.

  • Negative Allosteric Modulation (NAM) of α4β2 nAChRs: Conversely, this compound inhibits ACh-evoked currents at α4β2 receptors, acting as a NAM.[11][12][13]

  • Binding Site: Mutational analysis has located the modulator binding sites for these effects to the β(+)/α(−) interface pockets, which are homologous to the orthosteric agonist sites found at the α(+)/β(−) interfaces.[11][13][14]

This dual modulatory activity makes this compound a valuable pharmacological tool for differentiating between nAChR subtypes in research settings.

G cluster_a3b2 α3β2 nAChR Pathway cluster_a4b2 α4β2 nAChR Pathway This compound This compound a3b2 α3β2 Receptor This compound->a3b2 Binds to β(+)/α(−) site a4b2 α4β2 Receptor This compound->a4b2 Binds to β(+)/α(−) site PAM Positive Allosteric Modulation (PAM) a3b2->PAM Increase Increased Cation Flow (Potentiation) PAM->Increase NAM Negative Allosteric Modulation (NAM) a4b2->NAM Decrease Decreased Cation Flow (Inhibition) NAM->Decrease

Caption: Logical diagram of this compound's selective modulation of mammalian nAChRs.

Data Presentation: Modulatory Effects of this compound on Mammalian nAChRs
Receptor SubtypeEffectEC50Emax (Relative to ACh alone)Reference
α3β2Positive Allosteric Modulator (PAM)3.9 μM1.98[11][12]
α4β2Negative Allosteric Modulator (NAM)200 μM0.75[11][12]
Data Presentation: Inhibitory Concentrations of this compound
TargetOrganism/SystemIC50Reference
α7 nAChRHuman (in vitro binding)3.48 μM[3]
nAChRsRat (whole brain membranes)33 μM[3]
Larvae (L4 stage)Trichuris muris3.9 μM[3]

Key Experimental Protocols

The characterization of this compound's effects on nAChRs relies on several key experimental techniques.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This is the cornerstone technique for functionally characterizing ligand-gated ion channels like nAChRs expressed in a heterologous system.[3][11][12]

Methodology:

  • Oocyte Harvesting: Oocytes are surgically removed from a female Xenopus laevis frog.

  • cRNA Preparation: The cDNA encoding the specific nAChR subunits of interest (e.g., T. suis ACR-16-like, or human α3 and β2) is transcribed into complementary RNA (cRNA).

  • Microinjection: A defined amount of the cRNA is injected into the cytoplasm of the oocytes.

  • Incubation & Expression: The oocytes are incubated for 2-5 days to allow for the translation of the cRNA and the assembly and insertion of functional nAChR channels into the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (typically -60 to -80 mV).

    • Solutions containing agonists (like ACh) and/or modulators (like this compound) are perfused over the oocyte.

  • Data Acquisition: The resulting inward flow of positive ions (current) through the opened nAChR channels is recorded by the amplifier.

  • Analysis: The current responses are analyzed to determine parameters such as potency (EC50), efficacy (Imax), and the nature of modulation.

G Oocyte Xenopus laevis Oocyte Injection Microinjection Oocyte->Injection cRNA nAChR Subunit cRNA cRNA->Injection Incubation Incubation (2-4 days) Injection->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC Perfusion Perfuse with Agonist/Modulator TEVC->Perfusion Recording Record Ion Current Perfusion->Recording Analysis Data Analysis (EC50, Imax) Recording->Analysis

Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC).

Ascaris suum Muscle Contraction Assay

This classical pharmacology technique is used to classify the subtype selectivity of cholinergic anthelmintics.[10]

Methodology:

  • Preparation: A muscle flap is dissected from an adult A. suum worm.

  • Mounting: The muscle strip is mounted in an organ bath containing a physiological saline solution and connected to a force transducer.

  • Drug Application: Known concentrations of agonists (e.g., this compound, nicotine, pyrantel) are added to the bath to induce muscle contraction.

  • Antagonist Challenge: The assay is repeated in the presence of various concentrations of specific antagonists.

  • Analysis: The ability of an antagonist to block the contraction caused by an agonist is measured. This data is used to calculate pA2 values, which provides a quantitative measure of antagonist potency and helps classify the receptor subtype being activated by the agonist.[10]

Conclusion

This compound exhibits a fascinating dual pharmacology at nicotinic acetylcholine receptors. Its potent and selective agonism at a unique ACR-16-like homomeric receptor (the O-AChR) in whipworms is the foundation of its clinical efficacy as a narrow-spectrum anthelmintic. In parallel, its subtype-selective allosteric modulation of mammalian neuronal nAChRs—potentiating α3β2 while inhibiting α4β2—establishes it as a valuable chemical probe for neuropharmacological research. This detailed understanding of its molecular interactions is critical for the development of new anthelmintic strategies and for the exploration of nAChR function in the nervous system.

References

Methodological & Application

Application Notes and Protocols: Oxantel Pamoate Solubility and Preparation for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxantel pamoate is a tetrahydropyrimidine derivative and an anthelmintic agent effective against intestinal worms, particularly the whipworm Trichuris trichiura.[1][2][3] It functions as a specific and potent agonist of nicotinic acetylcholine receptors (nAChRs) in nematodes.[2][4] This activation leads to a spastic paralysis of the worm, facilitating its expulsion from the host's gastrointestinal tract.[1][3] Due to its low systemic bioavailability and local action within the gut, it is a subject of renewed interest for treating soil-transmitted helminthiasis.[1][3] This document provides detailed information on the solubility of this compound pamoate and protocols for its preparation for use in various in vitro research applications.

Physicochemical Properties and Solubility

This compound pamoate is a light yellow crystalline powder.[5] It is generally characterized by poor solubility in aqueous solutions and methanol, but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5]

Table 1: Solubility of this compound Pamoate in Various Solvents

SolventSolubilityConcentration (Molar)NotesSource
Dimethyl Sulfoxide (DMSO)100 mg/mL165.38 mMUse fresh, non-moisture-absorbing DMSO.[6]
Dimethyl Sulfoxide (DMSO)41.67 mg/mL68.92 mMUltrasonic assistance may be required.[7]
Dimethylformamide (DMF)SolubleNot Specified---[5]
Water< 0.1 mg/mLNot SpecifiedConsidered very poorly soluble or insoluble.[5][7][5][7]
MethanolVery poor solubilityNot Specified---[5]

Mechanism of Action

This compound pamoate exerts its anthelmintic effect by acting as a selective agonist on a novel subtype of nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of nematodes.[2][4] Binding of this compound to these receptors causes prolonged activation and depolarization of the muscle cell membrane. This sustained stimulation leads to an excitatory blockage, resulting in a spastic paralysis of the worm, which is then expelled from the host.[1]

G cluster_host Host Intestine cluster_parasite Nematode (e.g., T. trichiura) This compound This compound Pamoate (Administered Orally) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds and Activates Expulsion Worm Expulsion Paralysis Spastic Paralysis nAChR->Paralysis Causes Excitatory Blockage Paralysis->Expulsion Leads to

Caption: Mechanism of action of this compound pamoate on nematode nAChRs.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound pamoate stock solution in DMSO.

Materials:

  • This compound pamoate powder (Molecular Weight: 604.65 g/mol )[4]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath (optional, but recommended)[7]

Procedure:

  • Weighing: Accurately weigh 60.47 mg of this compound pamoate powder and place it into a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the vial. This will yield a final concentration of approximately 100 mM (or 60.47 mg/mL).

  • Dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If the compound does not fully dissolve, use an ultrasonic water bath for 10-15 minutes to facilitate dissolution.[7]

  • Sterilization (Optional): If required for the assay, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, protected from light and moisture.[7]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for a typical in vitro experiment.

Materials:

  • 100 mM this compound pamoate stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium or assay buffer (e.g., PBS, RPMI)

  • Sterile polypropylene tubes

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution from the 100 mM stock. For example, add 10 µL of the 100 mM stock solution to 990 µL of culture medium to create a 1 mM solution. Vortex gently to mix. Note: The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent toxicity.

  • Serial Dilutions: Perform serial dilutions from the 1 mM intermediate solution to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM solution to 990 µL of culture medium.

  • Final Application: Add the prepared working solutions to your assay plates (e.g., cell cultures, parasite cultures). Ensure a vehicle control (medium with the same final concentration of DMSO) is included in the experimental design.

G cluster_prep Stock Solution Preparation cluster_work Working Solution and Assay A Weigh this compound Pamoate Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D Store at -80°C C->D E Thaw Stock Solution D->E Begin Experiment F Perform Serial Dilutions in Assay Medium E->F G Add to In Vitro Assay Plates F->G H Incubate and Analyze Results G->H

Caption: Experimental workflow for preparing this compound pamoate solutions.

In Vitro Efficacy Data

This compound pamoate has demonstrated significant activity in various in vitro models, particularly against Trichuris species.

Table 2: Summary of Reported In Vitro Activity

Assay TypeOrganism / Cell LineEndpointValueSource
Viability AssayTrichuris muris (L4 larvae)IC₅₀2.35 µg/mL (3.9 µM)[1]
Receptor Binding AssayHuman α7 nAChRIC₅₀3.48 µM[1]
Receptor Binding AssayRat α7 nAChRIC₅₀33.0 µM[1]
Biofilm Formation AssayP. gingivalisIC₅₀2.2 µM[7]

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

References

Protocol for Determining Oxantel Efficacy in Caenorhabditis elegans Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxantel is a narrow-spectrum anthelmintic effective against whipworms (Trichuris spp.). Unlike broad-spectrum anthelmintics, wild-type Caenorhabditis elegans (N2 strain) exhibit low sensitivity to this compound. However, heterologous expression of the ACR-16-like nicotinic acetylcholine receptor (nAChR) subunit from Trichuris suis in C. elegans confers heightened sensitivity, making this transgenic model a valuable tool for studying this compound's efficacy and mechanism of action. This document provides detailed protocols for testing this compound efficacy in both wild-type and transgenic C. elegans models, focusing on motility-based assays.

Data Presentation

A summary of quantitative data on this compound's efficacy is presented below. These findings highlight the differential sensitivity between wild-type and transgenic C. elegans strains.

ParameterC. elegans StrainThis compound ConcentrationIncubation TimeEffectReference
Motility InhibitionWild-type (N2)500 µM24 hours30% decrease in motility[1]
Motility InhibitionTransgenic (expressing T. suis ACR-16-like receptor)500 µM24 hours80% decrease in motility[1]
EC50Xenopus oocytes expressing T. suis ACR-16-like receptor9.48 ± 1.15 µMN/AElectrophysiological response[2][3]

Signaling Pathway of this compound in Susceptible Nematodes

This compound acts as a potent agonist of a specific subtype of nicotinic acetylcholine receptors (nAChRs) found in susceptible nematodes like Trichuris suis. In transgenic C. elegans expressing the T. suis ACR-16-like receptor, this compound binds to these receptors on body wall muscle cells. This binding mimics the effect of acetylcholine but with a more sustained action. The activation of the nAChR, a ligand-gated ion channel, leads to an influx of cations (primarily Na+ and Ca2+) into the muscle cell. This influx causes depolarization of the muscle cell membrane, leading to hypercontraction of the muscles. The sustained contraction results in spastic paralysis, ultimately leading to the expulsion of the parasite from the host.

Oxantel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space This compound This compound nAChR Nicotinic Acetylcholine Receptor (ACR-16-like) This compound->nAChR Binds and Activates Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Hypercontraction Muscle Hypercontraction Depolarization->Hypercontraction Paralysis Spastic Paralysis Hypercontraction->Paralysis

This compound signaling pathway in susceptible nematode muscle cells.

Experimental Workflow

The general workflow for assessing this compound efficacy in C. elegans involves several key stages, from strain preparation to data analysis. This process ensures reproducible and quantifiable results.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis Strain_Selection Select C. elegans Strains (Wild-type N2 and Transgenic) Synchronization Synchronize Worm Populations (e.g., Bleaching) Strain_Selection->Synchronization Drug_Preparation Prepare this compound Solutions Synchronization->Drug_Preparation Assay_Setup Set up Motility Assay (e.g., 96-well plate) Drug_Preparation->Assay_Setup Drug_Exposure Expose Worms to this compound Assay_Setup->Drug_Exposure Data_Collection Record Motility (Manual or Automated) Drug_Exposure->Data_Collection Data_Analysis Quantify Motility (e.g., Thrash count, % Paralysis) Data_Collection->Data_Analysis Dose_Response Generate Dose-Response Curves and Calculate EC50 Data_Analysis->Dose_Response

General experimental workflow for this compound efficacy testing.

Experimental Protocols

1. C. elegans Strain Maintenance and Synchronization

  • Strains:

    • Wild-type: C. elegans Bristol N2

    • Transgenic: C. elegans expressing the T. suis ACR-16-like receptor under a muscle-specific promoter (e.g., myo-3).

  • Maintenance: Maintain strains on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.

  • Synchronization:

    • Wash gravid adult worms from NGM plates using M9 buffer.

    • Treat with a bleach/NaOH solution to dissolve the adults, leaving the eggs intact.

    • Wash the eggs several times with M9 buffer to remove the bleach solution.

    • Allow eggs to hatch in M9 buffer overnight with gentle shaking to obtain a synchronized population of L1 larvae.

2. Manual Motility (Thrashing) Assay

This assay measures the frequency of body bends in liquid.

  • Materials:

    • Synchronized L4 or young adult worms

    • M9 buffer

    • 96-well flat-bottom microtiter plates

    • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

    • Microscope

  • Protocol:

    • Transfer a single synchronized worm into a well of a 96-well plate containing a defined volume of M9 buffer (e.g., 100 µL).

    • Add this compound to achieve the desired final concentration. Include a vehicle control (e.g., DMSO) group.

    • Incubate the plate for the desired duration (e.g., 24 hours) at 20°C.

    • Place the plate on the microscope and allow the worm to acclimate for 1 minute.

    • Count the number of thrashes (a complete side-to-side movement of the body) for a set period (e.g., 30 seconds or 1 minute).

    • Repeat for a statistically significant number of worms per condition (e.g., n=30).

3. Automated Motility Assay

This high-throughput method uses an automated system to track and quantify worm movement.

  • Materials:

    • Synchronized L4 larvae

    • K saline (51 mM NaCl, 32 mM KCl) or M9 buffer

    • 96-well flat-bottom microtiter plates

    • This compound stock solution

    • Automated motility tracker (e.g., WMicrotracker™)

  • Protocol:

    • Dispense a small volume of K saline or M9 buffer containing a set number of synchronized L4 worms (e.g., 60 worms in 80 µL) into each well of a 96-well plate.[4]

    • Measure the basal movement for a short period (e.g., 30 minutes) to normalize the data.

    • Add this compound solution to each well to reach the final desired concentrations in a final volume (e.g., 100 µL). Include vehicle controls.

    • Place the plate in the automated motility tracker and record movement over a set period (e.g., 18-24 hours) at regular intervals.

    • The software will generate data on motility, which can be used to determine the percentage of inhibition and to calculate EC50 values from a dose-response curve.

4. Data Analysis

  • Manual Thrashing Assay: Calculate the mean number of thrashes per minute for each condition. Determine the percentage of motility inhibition relative to the vehicle control.

  • Automated Motility Assay: Use the software's output to determine the mean activity over time for each condition. Normalize the data to the basal reading and the vehicle control.

  • Dose-Response Analysis: Plot the percentage of motility inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between experimental groups. A p-value of < 0.05 is typically considered statistically significant.

References

Application Notes and Protocols for the Quantification of Oxantel in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxantel is a broad-spectrum anthelmintic agent effective against various nematode infections. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, residue analysis, and drug efficacy assessment. These application notes provide detailed protocols for the determination of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) and guidance for the development of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Mechanism of Action of this compound

This compound exerts its anthelmintic effect by acting as a cholinergic agonist, specifically targeting nicotinic acetylcholine receptors (nAChRs) in nematodes. This interaction leads to the opening of ion channels, causing an influx of cations and subsequent depolarization of the muscle cell membrane. The resulting excessive muscle contraction leads to spastic paralysis of the worm, which is then expelled from the host's gastrointestinal tract.

cluster_0 Nematode Muscle Cell nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Cation Channel nAChR->IonChannel Opens Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx Paralysis Spastic Paralysis Depolarization->Paralysis Expulsion Worm Expulsion Paralysis->Expulsion This compound This compound This compound->nAChR Binds and Activates

Caption: Signaling pathway of this compound's anthelmintic action.

Analytical Methods and Protocols

Two primary analytical techniques are detailed for the quantification of this compound: a validated HPLC-UV method and a developmental guide for an LC-MS/MS method based on the analysis of a structurally similar compound, Pyrantel.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated procedure for the quantification of this compound Pamoate in pharmaceutical formulations and can be adapted for biological sample analysis with appropriate sample clean-up.[1]

Experimental Protocol

cluster_workflow HPLC-UV Workflow SamplePrep Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) HPLC HPLC Separation SamplePrep->HPLC UV UV Detection (295 nm) HPLC->UV Quant Quantification UV->Quant

Caption: Experimental workflow for HPLC-UV analysis of this compound.

1. Sample Preparation (General Guideline for Plasma/Serum):

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Instrument: Agilent Technologies 1100 series or equivalent.[1]

  • Column: Reversed-phase C18 column (4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: Acetonitrile:Methanol:20 mM Phosphate Buffer (pH 4.5 with 0.2% Triethylamine) in a ratio of 12:3:85 (v/v/v).[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Injection Volume: 50 µL.[1]

  • Detection: UV at 295 nm.[1]

  • Internal Standard: Paracetamol can be used as an internal standard.[1]

Quantitative Data Summary (Based on Pharmaceutical Analysis):

ParameterValueReference
Linearity Range2 - 40 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Precision (RSD%)< 1%[1]
Accuracy (Recovery %)99.9% - 101.1%[1]
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - Method Development Guide

Experimental Protocol (Adapted for this compound)

cluster_workflow_ms UPLC-MS/MS Workflow SamplePrepMS Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction) UPLC UPLC Separation SamplePrepMS->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS QuantMS Quantification MSMS->QuantMS

Caption: Experimental workflow for UPLC-MS/MS analysis of this compound.

1. Sample Preparation (from Dog Plasma): [2]

  • To 100 µL of plasma, add the internal standard solution.

  • Add 50 µL of 1 M ammonia solution and 50 µL of DMF, then vortex.

  • Add 500 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge at 12,000 rpm for 7 minutes.

  • Transfer the supernatant to a new tube.

  • To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate, vortex for 5 minutes, and centrifuge.

  • Combine the supernatants and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of acetonitrile:water (1:1, v/v) and 500 µL of acetonitrile:water (2:8, v/v).

  • Filter through a 0.22 µm filter before injection.

2. UPLC-MS/MS Conditions (Starting Point for Optimization):

  • Instrument: Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

    • A gradient elution will likely be required. A starting point could be a linear gradient from 10% to 90% B over several minutes.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5 µL.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. Based on the structure of this compound (MW: 218.28), the precursor ion [M+H]⁺ would be approximately m/z 219.2. Product ions would need to be identified through fragmentation experiments. For the analogous compound Pyrantel (MW: 206.3), the MRM transition is m/z 207.1 > 150.[2]

Anticipated Quantitative Performance (Based on Pyrantel Analysis in Plasma):

ParameterExpected ValueReference (for Pyrantel)
Linearity Range4 - 240 ng/mL[2]
Correlation Coefficient (r²)> 0.99[2]
Precision (RSD%)< 15%[2]
Accuracy (Recovery %)90% - 110%[2]

Summary and Comparison of Methods

FeatureHPLC-UVUPLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of precursor and product ions.
Selectivity Moderate; relies on chromatographic retention time.High; based on retention time and specific mass-to-charge ratios.
Sensitivity Generally in the µg/mL range.[1]High; typically in the ng/mL range.[2]
Sample Preparation Can be simpler, though clean-up is still necessary for biological matrices.Often requires more rigorous clean-up to minimize matrix effects.[2]
Instrumentation Widely available and less complex.More specialized and requires expertise in mass spectrometry.
Application Suitable for quality control of pharmaceutical formulations and potentially for high-concentration pharmacokinetic studies.Ideal for bioanalysis, residue monitoring, and pharmacokinetic studies requiring low detection limits.

Conclusion

The choice of analytical method for the quantification of this compound in biological samples will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The provided HPLC-UV protocol offers a validated starting point, while the UPLC-MS/MS method development guide, based on a closely related compound, provides a clear path for establishing a highly sensitive and selective analytical procedure for this compound in biological matrices. It is imperative to perform a full method validation for any adapted or newly developed method according to regulatory guidelines.

References

Application Notes and Protocols for Determining Oxantel's Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxantel is an anthelmintic drug primarily used in veterinary and human medicine to treat intestinal worm infections.[1] Its mechanism of action in parasites involves targeting nicotinic acetylcholine receptors, leading to paralysis and expulsion of the worms.[1] As with any therapeutic agent, understanding its potential cytotoxic effects on host cells is crucial for safety assessment and identifying potential new therapeutic applications. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound in mammalian cell lines.

The described assays will assess key indicators of cellular health, including metabolic activity, plasma membrane integrity, and the induction of apoptosis (programmed cell death). By following these standardized protocols, researchers can obtain reliable and reproducible data to determine the cytotoxic profile of this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound using a multi-assay approach.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Mammalian Cells in 96-well plates incubation Incubate for 24h (adhesion/recovery) start->incubation treatment Treat with varying concentrations of this compound incubation->treatment incubation2 Incubate for 24, 48, or 72h treatment->incubation2 MTT MTT Assay (Metabolic Activity) incubation2->MTT LDH LDH Assay (Membrane Integrity) incubation2->LDH AnnexinV Annexin V-FITC Assay (Apoptosis) incubation2->AnnexinV readout Spectrophotometry / Flow Cytometry MTT->readout LDH->readout AnnexinV->readout quantification Quantify Cell Viability, Cytotoxicity, and Apoptosis readout->quantification conclusion Determine this compound's Cytotoxic Profile quantification->conclusion

Caption: General experimental workflow for assessing this compound's cytotoxicity.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the described cytotoxicity assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.22 ± 0.0797.6
101.15 ± 0.0992.0
250.98 ± 0.0678.4
500.63 ± 0.0550.4
1000.31 ± 0.0424.8
2000.15 ± 0.0312.0

Table 2: Effect of this compound on Membrane Integrity (LDH Release Assay)

This compound Concentration (µM)LDH Release (Absorbance at 490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)0.12 ± 0.020
10.13 ± 0.031.2
100.18 ± 0.047.1
250.35 ± 0.0527.4
500.68 ± 0.0766.7
1001.12 ± 0.09119.0
2001.55 ± 0.11170.2
Maximum LDH Release0.96 ± 0.06100
Culture Medium Background0.10 ± 0.01-

Table 3: Induction of Apoptosis by this compound (Annexin V-FITC/PI Staining)

This compound Concentration (µM)Live Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1092.1 ± 2.54.8 ± 1.13.1 ± 0.7
2580.5 ± 3.212.3 ± 1.57.2 ± 1.0
5055.7 ± 4.128.9 ± 2.215.4 ± 1.8
10028.3 ± 3.845.1 ± 3.126.6 ± 2.5

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is a marker of cytotoxicity.[5]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with varying concentrations of this compound and incubate for the desired time.

  • Prepare control wells:

    • Vehicle control (untreated cells)

    • Maximum LDH release control (cells treated with lysis buffer provided in the kit)

    • Culture medium background control (medium without cells)[6]

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.[7]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background absorbance.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis. Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Mammalian cell line of interest

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound for the desired duration.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

In the absence of specific data on this compound's cytotoxic mechanism in mammalian cells, a generalized pathway for drug-induced apoptosis is presented. This hypothetical model suggests that this compound, at cytotoxic concentrations, could induce cellular stress, leading to the activation of the intrinsic apoptotic pathway.

signaling_pathway This compound This compound CellularStress Cellular Stress (e.g., Mitochondrial Dysfunction) This compound->CellularStress Bcl2 Anti-apoptotic Bcl-2 family (Bcl-2, Bcl-xL) CellularStress->Bcl2 inhibits BaxBak Pro-apoptotic Bax/Bak CellularStress->BaxBak activates Bcl2->BaxBak inhibits Mito Mitochondrion BaxBak->Mito pore formation CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 recruits Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

These protocols and application notes provide a comprehensive framework for researchers to investigate the cytotoxic potential of this compound. The use of multiple, complementary assays will ensure a thorough and reliable assessment of its effects on cell health.

References

Application Notes and Protocols for Establishing a Dose-Response Curve of Oxantel in Trichuris muris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing a dose-response curve for the anthelmintic drug Oxantel against the murine whipworm, Trichuris muris. This document outlines the necessary protocols for in vivo and in vitro assays, data analysis, and includes key quantitative data from established studies.

Introduction

Trichuris muris, a natural intestinal nematode of mice, serves as an excellent laboratory model for studying human trichuriasis, an infection caused by Trichuris trichiura. The development of effective anthelmintics requires a thorough understanding of their dose-dependent efficacy. This compound, a tetrahydropyrimidine derivative, has demonstrated significant trichuricidal properties.[1][2] Establishing a precise dose-response curve is a critical step in the preclinical development and optimization of this compound-based therapies. These protocols detail the methodologies to determine key parameters such as the 50% effective dose (ED50) in vivo and the 50% inhibitory concentration (IC50) in vitro.

Quantitative Data Summary

The following tables summarize the dose-response data for this compound against T. muris from published literature.

Table 1: In Vivo Efficacy of Oral this compound Pamoate Against T. muris in Mice [3][4]

Oral Dose (mg/kg)Worm Burden Reduction (WBR) (%)Worm Expulsion Rate (WER) (%)
101.5
2.513.524.3
581.178.2
1092.588.4

Table 2: In Vivo and In Vitro Potency of this compound Against T. muris

ParameterValueNotes
In Vivo ED50 4.7 mg/kg[3][5][6]Orally administered this compound pamoate in T. muris-infected mice.
In Vivo ED50 4.0 mg/kg[1]Orally administered this compound pamoate in T. muris-infected mice.
In Vitro IC50 2.35 µg/mL (L4 larvae)[1]Corresponds to 3.9 µM, following a 72-hour incubation.
In Vitro IC50 0.05 µg/mL (L1 larvae)[7][8]Determined via a motility assay after 24 hours of incubation.

Experimental Protocols

Trichuris muris Life Cycle Maintenance

A foundational requirement for these assays is the continuous maintenance of the T. muris life cycle in the laboratory to ensure a consistent supply of infectious eggs.

Protocol 1: T. muris Life Cycle Maintenance

  • Infection of Mice: Infect susceptible mouse strains (e.g., AKR/J) with approximately 200-400 embryonated T. muris eggs via oral gavage.[9]

  • Egg Collection: At 32-35 days post-infection, collect feces from infected mice.[9]

  • Egg Isolation: Process the feces to isolate the T. muris eggs. This typically involves homogenization, sieving, and a series of washes and centrifugations.

  • Embryonation: Culture the isolated eggs in slightly acidic water at room temperature for at least eight weeks to allow for embryonation.[10] Monitor the development of the first-stage larvae (L1) within the eggs microscopically.[10]

  • Storage: Store the embryonated eggs in the dark at 4°C until needed for infection.

T_muris_Lifecycle Infection Infection of Mouse (Oral Gavage with Embryonated Eggs) AdultWorms Development of Adult Worms in Cecum (approx. 32 days) Infection->AdultWorms EggShedding Shedding of Unembryonated Eggs in Feces AdultWorms->EggShedding EggIsolation Isolation and Cleaning of Eggs from Feces EggShedding->EggIsolation Embryonation Embryonation in Water (approx. 8 weeks) EggIsolation->Embryonation Embryonation->Infection

T. muris Laboratory Life Cycle Workflow
In Vivo Dose-Response Assay

This protocol determines the efficacy of orally administered this compound in reducing worm burden in T. muris-infected mice.

Protocol 2: In Vivo Assay

  • Animal Model: Use a susceptible mouse strain (e.g., C57BL/6 or AKR/J), typically 6-8 weeks old.

  • Infection: Infect mice with approximately 200 embryonated T. muris eggs by oral gavage.[9]

  • Treatment: At day 40 post-infection, check for the presence of eggs in the stool to confirm infection.[3][4] On day 41, administer a single oral dose of this compound pamoate suspended in an appropriate vehicle (e.g., 10% Tween 80 in 70% ethanol and water).[3] Test a range of doses (e.g., 1, 2.5, 5, and 10 mg/kg) and include a vehicle control group.[3][4]

  • Worm Expulsion: Collect and count any worms expelled in the feces for 72 hours post-treatment.[3][4]

  • Worm Burden Assessment: At 7 days post-treatment, euthanize the mice and dissect the cecum and proximal colon.[3][4] Collect and count the remaining adult worms.

  • Data Analysis:

    • Worm Burden Reduction (WBR %): [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

    • Worm Expulsion Rate (WER %): [(Mean number of expelled worms in treated group) / (Mean number of expelled worms in treated group + Mean number of remaining worms in treated group)] x 100

    • ED50 Calculation: Use a suitable statistical software (e.g., GraphPad Prism, R) to perform a non-linear regression analysis on the dose-response data to calculate the ED50.

InVivo_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Infect Infect Mice with Embryonated T. muris Eggs Confirm Confirm Infection (Day 40 p.i.) Infect->Confirm Treat Administer Single Oral Dose of this compound Pamoate (Day 41 p.i.) Confirm->Treat CollectFeces Collect Feces for 72h (Count Expelled Worms) Treat->CollectFeces Calculate Calculate WBR and WER CollectFeces->Calculate Dissect Euthanize and Dissect (Day 7 Post-Treatment) CountWorms Count Remaining Worms in Cecum and Colon Dissect->CountWorms CountWorms->Calculate ED50 Determine ED50 Calculate->ED50

In Vivo Dose-Response Experimental Workflow
In Vitro Dose-Response Assay

This protocol assesses the direct effect of this compound on the motility and viability of T. muris larvae.

Protocol 3: In Vitro Larval Motility Assay

  • Larval Hatching:

    • To obtain L1 larvae, incubate embryonated eggs with E. coli to induce hatching.[11][12]

    • To obtain L4 larvae, infect mice and recover the larvae from the cecum and colon at approximately 22 days post-infection.[9]

  • Assay Setup:

    • Dispense approximately 25-50 larvae per well in a 96-well plate in a suitable culture medium (e.g., RPMI-1640 supplemented with antibiotics).[7]

    • Prepare serial dilutions of this compound pamoate in the culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[3]

    • Add the drug solutions to the wells to achieve a range of final concentrations (e.g., 0.01 µg/mL to 100 µg/mL).[7] Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 24 to 72 hours.[3]

  • Motility Assessment:

    • At specified time points (e.g., 24, 48, and 72 hours), visually assess the motility of the larvae under an inverted microscope.

    • Score the motility on a predefined scale (e.g., 3 = normal motility, 2 = reduced motility, 1 = minimal movement, 0 = no movement/dead).[3]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the control.

    • Use a non-linear regression model to fit the dose-response data and calculate the IC50 value.

InVitro_Workflow cluster_prep Preparation cluster_exposure Drug Exposure cluster_assessment Assessment cluster_analysis Data Analysis Hatch Hatch T. muris Larvae (L1 or L4) Plate Dispense Larvae into 96-Well Plate Hatch->Plate AddDrug Add Serial Dilutions of this compound Pamoate Plate->AddDrug Incubate Incubate at 37°C, 5% CO2 (24-72 hours) AddDrug->Incubate AssessMotility Visually Assess Larval Motility (Microscopy) Incubate->AssessMotility ScoreMotility Score Motility on a Predefined Scale AssessMotility->ScoreMotility CalcInhibition Calculate Percent Inhibition ScoreMotility->CalcInhibition IC50 Determine IC50 CalcInhibition->IC50

In Vitro Larval Motility Assay Workflow

Mechanism of Action

This compound acts as a potent agonist of a specific subtype of nicotinic acetylcholine receptors (nAChRs) in the muscle and nerve cells of the worm.[1][13] This leads to spastic paralysis of the parasite, causing it to detach from the intestinal wall and be expelled from the host's body.[1] Studies have shown that the ACR-16-like nAChR from Trichuris species is a preferential target for this compound.[2]

MoA_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) on Worm Muscle/Nerve Cells This compound->nAChR Binds and Activates Depolarization Prolonged Depolarization of the Cell Membrane nAChR->Depolarization Paralysis Spastic Paralysis of the Worm Depolarization->Paralysis Expulsion Detachment and Expulsion from Host Intestine Paralysis->Expulsion

Simplified Mechanism of Action of this compound

References

Application Notes and Protocols for Cryopreservation of Helminth Larvae for Oxantel Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxantel is a narrow-spectrum anthelmintic highly effective against whipworms (Trichuris spp.).[1] In vitro susceptibility testing is a critical component of anthelmintic drug discovery and resistance monitoring. The ability to cryopreserve helminth larvae offers significant logistical and standardization benefits for these assays, allowing for the long-term storage of specific strains and life stages, reducing the need for continuous animal host maintenance.[2] These application notes provide detailed protocols for the cryopreservation of helminth larvae, particularly Trichuris muris as a model for Trichuris trichiura, and their subsequent use in this compound susceptibility testing.

Data Presentation

Table 1: In Vitro Efficacy of this compound Pamoate against Trichuris muris Larvae
Larval StageIC50 (µg/mL)IC50 (µM)Reference
L42.353.9[1][3]
Table 2: Reported Survival Rates of Helminth Larvae After Cryopreservation
Helminth SpeciesLarval StageCryopreservation MethodCryoprotectantPost-Thaw Survival RateReference
Haemonchus contortusL1Two-step freezingDMSO60-70%[4]
Trichostrongylus colubriformisL1Two-step freezingDMSOHigh[4]
Ostertagia circumcinctaL1Two-step freezingDMSOHigh[4]
Ancylostoma ceylanicumL1Slow cooling (-1°C/min)See protocol48% (after 1-3 years)[5]
Necator americanusL1Slow cooling (-1°C/min)See protocol46% (after 1-3 years)[5]
Steinernema feltiaeInfectiveDirect plunge in LN210-15% Glycerol40.5-58.2%[6]

Experimental Protocols

Protocol 1: Cryopreservation of Helminth Larvae (Two-Step Vitrification)

This protocol is adapted from a widely used method for helminth cryopreservation, particularly effective for species sensitive to slow cooling.[7][8]

Materials:

  • Helminth larvae (e.g., T. muris L4)

  • RPMI-1640 medium

  • Ethanediol (Ethylene glycol)

  • Sucrose

  • 37°C water bath

  • Ice bath (0°C)

  • Cryovials

  • Liquid Nitrogen (LN2) storage dewar

  • Sterile pipettes and tubes

Procedure:

  • Larva Preparation:

    • Collect larvae from the host and wash them several times in RPMI-1640 medium to remove debris.

    • Resuspend the larvae in RPMI-1640 at a concentration of approximately 1,000-2,000 larvae/mL.

  • Cryoprotectant Addition (Step 1):

    • Prepare a 2X stock solution of the first cryoprotectant (CPA1): 8 M ethanediol in RPMI-1640.

    • Warm the larval suspension and the CPA1 solution to 37°C.

    • Add an equal volume of CPA1 to the larval suspension, resulting in a final concentration of 4 M ethanediol.

    • Incubate at 37°C for 3-5 minutes. This step allows for the initial permeation of the cryoprotectant.[7][8]

  • Dehydration and Cryoprotectant Addition (Step 2):

    • Prepare the second cryoprotectant solution (CPA2): 8 M ethanediol with 1.0 M sucrose in RPMI-1640.

    • Cool the larval suspension from Step 2 and the CPA2 solution to 0°C on ice.

    • Add an equal volume of CPA2 to the larval suspension. This will result in a final concentration of 6 M ethanediol and 0.5 M sucrose.

    • Incubate on ice for 5-10 minutes. This step dehydrates the larvae and increases the intracellular cryoprotectant concentration.[7][8]

  • Freezing (Vitrification):

    • Aliquot the larval suspension into pre-chilled cryovials.

    • Immediately plunge the cryovials into liquid nitrogen (-196°C) for rapid cooling.[7][8]

    • Store the cryovials in a liquid nitrogen dewar.

  • Thawing:

    • To thaw, remove a cryovial from liquid nitrogen and immediately immerse it in a 37°C water bath.

    • Agitate the vial gently until the contents have completely thawed. Rapid warming is crucial for high viability.[7]

    • Immediately transfer the thawed larvae to a larger volume of pre-warmed RPMI-1640 to dilute the cryoprotectant.

    • Wash the larvae 2-3 times in fresh RPMI-1640 to remove all traces of the cryoprotectant.

Protocol 2: this compound Susceptibility Testing of Post-Thaw Larvae

Materials:

  • Cryopreserved helminth larvae (post-thaw and washed)

  • 96-well microtiter plates

  • RPMI-1640 medium supplemented with antibiotics (e.g., penicillin/streptomycin)

  • This compound pamoate

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Viability Assessment (Post-Thaw):

    • After the final wash (Protocol 1, Step 5), assess the viability of the larvae.

    • A common method is motility scoring. Place a small aliquot of the larval suspension on a slide and observe under a microscope.

    • Score larvae based on their movement (e.g., 3 = vigorous, sinusoidal movement; 2 = sluggish movement; 1 = intermittent movement; 0 = no movement).[9][10]

    • Calculate the percentage of motile larvae. A high survival rate (e.g., >70% motile) is desirable for proceeding with the drug assay.

  • Assay Preparation:

    • Prepare a stock solution of this compound pamoate in DMSO.

    • Perform serial dilutions of the this compound stock solution in RPMI-1640 to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept low (e.g., <1%) to avoid toxicity to the larvae.

    • Add approximately 50-100 viable larvae to each well of a 96-well plate in a final volume of 200 µL of RPMI-1640.

  • Drug Incubation:

    • Add the diluted this compound solutions to the wells containing the larvae. Include appropriate controls:

      • Negative control: Larvae in medium with the same final concentration of DMSO as the drug-treated wells.

      • Positive control (optional): A known anthelmintic to which the larvae are susceptible.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-72 hours.[3][11]

  • Data Collection and Analysis:

    • At specified time points (e.g., 24, 48, and 72 hours), assess larval motility in each well using an inverted microscope.

    • Score the motility as described in the viability assessment step.

    • The effect of the drug is determined by the reduction in motility compared to the negative control wells.[3][11]

    • Calculate the percentage inhibition of motility for each drug concentration.

    • Determine the IC50 value (the concentration of drug that inhibits 50% of larval motility) using appropriate software (e.g., GraphPad Prism) by fitting the data to a dose-response curve.

Visualizations

Cryopreservation_Workflow larva_prep Larva Preparation (Wash and Count) cpa1 Step 1: Add CPA1 (4M Ethanediol) Incubate at 37°C larva_prep->cpa1 cpa2 Step 2: Add CPA2 (6M Ethanediol + 0.5M Sucrose) Incubate at 0°C cpa1->cpa2 freeze Vitrification (Plunge in LN2) cpa2->freeze store Storage (-196°C) freeze->store thaw Thawing (37°C Water Bath) store->thaw wash Post-Thaw Wash (Remove CPA) thaw->wash

Caption: Workflow for the two-step vitrification of helminth larvae.

Susceptibility_Testing_Workflow thawed_larvae Thawed & Washed Larvae viability Viability Assessment (Motility Scoring) thawed_larvae->viability plate_setup Plate Setup (Larvae in 96-well plate) viability->plate_setup add_drug Add this compound Dilutions & Controls plate_setup->add_drug incubate Incubation (37°C, 24-72h) add_drug->incubate read_plate Read Plate (Microscopic Motility Scoring) incubate->read_plate analyze Data Analysis (Calculate IC50) read_plate->analyze

Caption: Workflow for this compound susceptibility testing of cryopreserved larvae.

References

Troubleshooting & Optimization

Overcoming Oxantel pamoate insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of Oxantel pamoate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound pamoate and why is it poorly soluble in water?

A: this compound pamoate is the salt form of this compound, a tetrahydropyrimidine anthelmintic, and pamoic acid.[1] It is a light yellow crystalline powder with a molecular weight of 604.65 g/mol .[2][3][4] Its poor aqueous solubility is attributed to its lipophilic nature and crystalline structure, a common challenge for over 70% of new chemical entities in development.[3][5]

Q2: What is the recommended solvent for creating a stock solution of this compound pamoate?

A: Dimethylsulfoxide (DMSO) is the most effective solvent for creating a high-concentration stock solution.[3] Fresh, high-quality DMSO is recommended, as moisture-absorbing DMSO can reduce solubility.[1] A solubility of up to 100 mg/mL in DMSO has been reported.[1] Dimethylformamide (DMF) is also a suitable solvent.[3]

Q3: Can I dissolve this compound pamoate directly in water or buffer for my experiment?

A: Direct dissolution in aqueous solutions like water or phosphate buffers is not recommended due to its very poor solubility.[3] Experiments requiring aqueous solutions should start with a concentrated stock solution in an organic solvent like DMSO, which is then serially diluted into the aqueous experimental medium.

Q4: My this compound pamoate precipitated after dilution into my aqueous buffer. What should I do?

A: Precipitation upon dilution is a common issue. This typically happens when the concentration of the organic solvent (like DMSO) is insufficient to keep the compound dissolved in the final aqueous solution. To resolve this, consider using a formulation strategy involving co-solvents and surfactants. Physical methods such as gentle heating, vortexing, or sonication can also help redissolve the compound, but stability should be monitored.[1][6]

Q5: What is the mechanism of action of this compound pamoate?

A: this compound pamoate is a selective agonist of nematode nicotinic acetylcholine receptors (nAChRs), specifically the N-subtype.[2][7][8] Binding to these receptors causes sustained muscle contraction, leading to spastic paralysis and subsequent expulsion of the parasite from the host's gastrointestinal tract.[7][9]

Troubleshooting Guide: Overcoming Insolubility

If you are encountering persistent solubility issues, follow this step-by-step guide.

Step 1: Initial Dissolution in Organic Solvent

  • Action: Weigh the required amount of this compound pamoate powder and dissolve it in a minimal amount of fresh, anhydrous DMSO to create a high-concentration primary stock solution (e.g., 100 mg/mL).

  • Tip: If dissolution is slow, gentle warming in a water bath or brief sonication can be applied to aid the process.[1][6]

Step 2: Preparing an Intermediate Dilution

  • Action: Before the final dilution into your aqueous medium, prepare an intermediate stock using a co-solvent mixture. This helps to maintain solubility.

  • Tip: Refer to the formulation protocols below, which use excipients like PEG300, Tween-80, or SBE-β-CD to improve solubility and stability in aqueous environments.[6]

Step 3: Final Dilution into Aqueous Medium

  • Action: Add the intermediate stock solution dropwise into the final aqueous buffer while vortexing or stirring continuously. This gradual addition helps prevent localized high concentrations that can lead to precipitation.

  • Tip: The final concentration of DMSO or other organic solvents in your experimental medium should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts. Always run a vehicle control in your experiments.

Step 4: Advanced Formulation Strategies

  • If the above steps fail, more advanced formulation strategies may be necessary. These are common in pharmaceutical development for poorly soluble drugs and include:

    • Lipid-Based Formulations: Incorporating the drug into oils or self-emulsifying systems.[10]

    • Nanosuspensions: Reducing particle size to the nanometer range to increase surface area and dissolution rate.[11][12]

    • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[5]

Logical Workflow for Dissolving this compound Pamoate

G start Start: Need to prepare This compound Pamoate solution stock Prepare Primary Stock: Dissolve in 100% DMSO (e.g., 10-100 mg/mL) start->stock check1 Is the stock solution for direct use in an organic solvent system? stock->check1 end_org Use in Experiment (with vehicle control) check1->end_org Yes prep_aq Prepare for Aqueous Dilution: Use Co-Solvent Formulation (See Protocols) check1->prep_aq No dilute Dilute into final aqueous medium (dropwise with stirring) prep_aq->dilute check2 Does the compound stay in solution? dilute->check2 end_aq Use in Experiment (with vehicle control) check2->end_aq Yes trouble Troubleshoot: - Use sonication/warming - Increase co-solvent % - Lower final concentration check2->trouble No trouble->dilute Retry Dilution advanced Consider Advanced Strategies: - Nanosuspension - Lipid-based formulation trouble->advanced

Caption: Decision workflow for preparing this compound pamoate solutions.

Data Presentation: Solubility & Formulation

Table 1: Solubility of this compound Pamoate in Various Solvents

SolventSolubilityRemarksSource(s)
WaterVery PoorNot recommended for direct dissolution.[3]
MethanolVery PoorUsed for analytical purposes (HPLC) after sonication.[3][13]
Dimethylsulfoxide (DMSO)Soluble (up to 100 mg/mL)Recommended for primary stock solutions. Use fresh, anhydrous DMSO.[1][3]
Dimethylformamide (DMF)SolubleAn alternative to DMSO for stock solutions.[3]

Table 2: Example Formulations for In Vivo Aqueous Solutions

ProtocolCompositionFinal ConcentrationRemarksSource(s)
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLSolvents must be added sequentially to a clear DMSO stock solution.[6]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLSBE-β-CD (Sulfobutylether-β-cyclodextrin) acts as a solubilizing agent.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

Objective: To prepare a 100 mg/mL primary stock solution of this compound pamoate.

Materials:

  • This compound pamoate powder (MW: 604.65 g/mol )

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Methodology:

  • Aseptically weigh 10 mg of this compound pamoate powder and place it into a sterile vial.

  • Add 100 µL of anhydrous DMSO to the vial.

  • Cap the vial securely and vortex thoroughly for 2-3 minutes.

  • If powder is still visible, sonicate the vial in a water bath for 5-10 minutes or until the solution is clear.

  • Store the stock solution at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).[6]

Protocol 2: Preparation of an In Vivo Formulation using Co-solvents

Objective: To prepare a 1 mL working solution of this compound pamoate (2.08 mg/mL) for animal experiments, based on the co-solvent method.[6]

Materials:

  • This compound pamoate primary stock solution in DMSO (e.g., 20.8 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Methodology:

  • Prepare a 20.8 mg/mL stock solution of this compound pamoate in DMSO as described in Protocol 1.

  • In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300. Mix until the solution is clear.

  • Add 50 µL of Tween-80. Mix again until the solution is clear.

  • Finally, add 450 µL of sterile saline to reach a final volume of 1 mL. Mix thoroughly.

  • The final solution should be clear. If any precipitation occurs, the preparation must be repeated, ensuring each step results in a clear solution before adding the next solvent.[14]

Mechanism of Action Visualization

Signaling Pathway of this compound Pamoate in Nematodes

G cluster_host Host Intestine cluster_parasite Nematode Neuromuscular Junction This compound This compound Pamoate (Administered Orally) receptor Nicotinic Acetylcholine Receptor (nAChR) (N-Subtype) This compound->receptor Binds as Agonist channel Ion Channel Opening (Na⁺/K⁺ influx) receptor->channel Activates depol Muscle Cell Depolarization channel->depol paralysis Sustained Contraction (Spastic Paralysis) depol->paralysis expulsion Worm Expulsion from Host paralysis->expulsion

Caption: Mechanism of action of this compound pamoate on nematode nAChRs.

References

Addressing variability in Oxantel efficacy in different helminth strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and addressing the variability in Oxantel efficacy against different helminth strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cholinergic agonist belonging to the tetrahydropyrimidine class of anthelmintics.[1] Its primary mechanism of action is to cause spastic paralysis in nematodes by acting as a potent agonist at nicotinic acetylcholine receptors (nAChRs) located on the worms' muscle cells.[2][3] This activation leads to prolonged muscle contraction and ultimately, the expulsion of the paralyzed worm from the host.[4][5] Specifically, this compound shows a preference for N-subtype (nicotine-preferring) nAChRs.[2][5]

Q2: Why is this compound significantly more effective against Trichuris trichiura (whipworm) compared to other soil-transmitted helminths?

The high efficacy of this compound against Trichuris species is due to the presence of a novel and highly sensitive nAChR subtype, termed the O-AChR.[5] This receptor, formed by a divergent ACR-16-like subunit specific to Clade I nematodes (which includes Trichuris), is potently activated by this compound.[5][6] In contrast, the homologous nAChRs (ACR-16) in other nematodes, such as Ascaris suum and the model organism Caenorhabditis elegans, exhibit a significantly lower sensitivity to this compound.[5]

Q3: What are the known mechanisms of resistance to cholinergic anthelmintics like this compound?

Resistance to cholinergic agonists, such as the related compounds levamisole and pyrantel, is well-documented and often involves alterations in the target nAChRs.[7][8] These changes can reduce the drug's binding affinity or alter the channel's response. While specific resistance mechanisms to this compound are less characterized, they are presumed to be similar. Genes encoding nAChR subunits like unc-38, unc-63, and unc-29 are known to be involved in resistance to levamisole in C. elegans.[7][9] The development of resistance is an inevitable consequence of prolonged drug exposure, which selects for parasites carrying resistance genes.[8][10]

Q4: Can I use C. elegans as a reliable model to study this compound's efficacy against parasitic nematodes?

While C. elegans is a powerful model organism for studying anthelmintic mechanisms, it has limitations for predicting efficacy against all parasitic species, particularly for cholinergic agonists.[7][9] For instance, the C. elegans levamisole-sensitive AChR (L-AChR) has a different subunit composition compared to many parasitic nematodes.[7] Furthermore, the N-AChR in C. elegans has a low sensitivity to this compound, which does not reflect the high sensitivity observed in Trichuris.[5] Therefore, while useful for general mechanism studies, results from C. elegans should be validated in the specific parasitic species of interest.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent EC50/LC50 values for this compound in in vitro assays. 1. Strain Variability: The helminth strain used may have inherent differences in nAChR subunit composition or expression levels.[3][5]2. Assay Conditions: Variations in temperature, pH, or culture media can affect drug activity and worm viability.3. Larval Stage: Different developmental stages of the worm may exhibit different drug sensitivities.[11]1. Strain Verification: Ensure the genetic identity of the helminth strain. If possible, sequence key nAChR subunits.2. Standardize Protocols: Strictly adhere to a validated and standardized experimental protocol for all replicates.[12]3. Synchronize Cultures: Use a synchronized population of worms at the same developmental stage for each assay.
This compound shows low efficacy in an in vivo model (e.g., rodent) infected with a supposedly susceptible strain. 1. Pharmacokinetics: Poor bioavailability or rapid metabolism of this compound in the host animal. This compound pamoate has low systemic bioavailability, acting locally in the GI tract.[4]2. Host Diet/Microbiome: The host's diet or gut microbiome could potentially interfere with the drug's activity.3. Emergence of Resistance: The strain may have developed resistance, especially if sourced from a location with a history of anthelmintic use.[8][13]1. Formulation/Dosing: Review the drug formulation (pamoate salt is common) and dosing regimen. Ensure it is appropriate for the host species and parasite location.[4]2. Control Host Factors: Standardize the diet and housing conditions for all experimental animals.3. Confirm Susceptibility: Perform an in vitro assay (e.g., Larval Motility Assay) to confirm the baseline susceptibility of the worm strain before in vivo testing.
High variability in Fecal Egg Count Reduction Test (FECRT) results. 1. Inaccurate Egg Counts: The diagnostic technique used (e.g., McMaster) has inherent variability.[12]2. Inconsistent Sampling Time: Fecal samples collected at different times post-treatment can yield different egg counts.3. Low Worm Burden: In animals with very low worm burdens, the statistical power to detect a significant reduction is diminished.1. Improve Technique: Ensure technicians are well-trained in the egg counting methodology. Use a technique with appropriate sensitivity for the expected egg output.[14]2. Standardize Sampling: Collect fecal samples at a consistent and predetermined time point post-treatment (e.g., 7 or 14 days).[15]3. Inclusion Criteria: Set a minimum baseline egg count (e.g., >100 eggs per gram) for including animals in the study to ensure sufficient data for analysis.[14]

Quantitative Data on this compound Efficacy

The following table summarizes efficacy data for this compound and related compounds. Note that direct comparative data across multiple strains in a single study is limited in the literature.

Helminth SpeciesDrugAssay TypeEfficacy MetricReported ValueCitation
Trichuris trichiuraThis compound PamoateClinical Trials (Human)Cure Rate (CR)~76% (at 20 mg/kg)[4]
Trichuris trichiuraThis compound PamoateClinical Trials (Human)Egg Reduction Rate (ERR)~85% (at 20 mg/kg)[4]
Trichuris suisThis compoundIn vitro (Xenopus oocyte)EC50 on Tsu-ACR-16-like receptor0.28 µM[5]
Ascaris suumThis compoundIn vitro (Xenopus oocyte)EC50 on Asu-ACR-16 receptor~10 µM[5]
Ascaridia galliLevamisoleIn vitro (LMIA)EC50349.9 nM[16][17]
Ascaridia galliPiperazineIn vitro (LMIA)EC506.78 x 10⁷ nM[16][17]

Experimental Protocols & Visualizations

Cholinergic Signaling Pathway in Nematode Muscle

This compound acts by mimicking acetylcholine (ACh) at the neuromuscular junction. It binds to and activates postsynaptic nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. This binding opens the channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the muscle cell membrane. The sustained depolarization leads to muscle hypercontraction and spastic paralysis of the worm.

Cholinergic_Signaling cluster_pre_synapse Presynaptic Neuron cluster_post_synapse Postsynaptic Muscle Cell ACh Acetylcholine (ACh) in Vesicles Release ACh Release nAChR Nicotinic ACh Receptor (nAChR) (Ion Channel) Ions Cation Influx (Na+, Ca2+) Depolarization Membrane Depolarization Contraction Muscle Contraction & Spastic Paralysis Depolarization->Contraction This compound This compound This compound->nAChR Binds to & Potently Activates Release->nAChR Binds to Ions->Depolarization

Caption: Cholinergic signaling at the nematode neuromuscular junction and the action of this compound.

Experimental Workflow: In Vitro Larval Motility/Migration Inhibition Assay (LMIA)

This workflow outlines the key steps for assessing the efficacy of this compound by measuring its effect on the motility or migration of helminth larvae. This assay is a common method for determining EC50 values.[16][18]

LMIA_Workflow A Step 1: Larval Recovery Recover L3 larvae from fecal cultures or hatched eggs. B Step 2: Drug Preparation Prepare serial dilutions of this compound. Include a negative control (solvent) and a positive control (e.g., Levamisole). C Step 3: Assay Setup Dispense a known number of larvae into each well of a 96-well plate. A->C D Step 4: Drug Exposure Add drug dilutions to the corresponding wells. B->D C->D E Step 5: Incubation Incubate plates at a physiologically relevant temperature (e.g., 37°C) for a defined period (e.g., 24-48h). D->E F Step 6: Motility Assessment Quantify larval motility. This can be done manually via microscopy or using an automated imaging system. E->F G Step 7: Data Analysis Calculate the percentage of motility inhibition for each concentration relative to the negative control. F->G H Step 8: EC50 Determination Plot a dose-response curve and calculate the EC50 value using non-linear regression. G->H

Caption: Standard workflow for an in vitro Larval Motility Inhibition Assay (LMIA).

Detailed Methodologies

In Vitro: Larval Migration Inhibition Assay (LMIA)

Objective: To determine the concentration of this compound that inhibits 50% (EC50) of larval migration.

Materials:

  • Third-stage (L3) larvae of the target helminth species.

  • 96-well microtiter plates.

  • Micromesh sieves (e.g., 20 µm pore size) compatible with the plate wells.

  • This compound pamoate, positive control (e.g., Levamisole), negative control (solvent, e.g., DMSO).

  • Culture medium (e.g., RPMI-1640).

  • Incubator set at 37°C.

  • Inverted microscope or automated imaging system.

Procedure:

  • Larval Preparation: Recover L3 larvae and wash them several times in the culture medium. Adjust the larval suspension to a concentration of approximately 100-200 larvae per 50 µL.

  • Drug Dilution: Prepare a 2x stock solution of the highest concentration of this compound and perform serial dilutions in the culture medium. Prepare 2x stocks of controls as well.

  • Assay Setup: Place the micromesh sieves into the wells of the 96-well plate.

  • Larval Addition: Add 50 µL of the larval suspension to the top of the sieve in each well.

  • Drug Addition: Add 50 µL of the appropriate 2x drug dilution or control solution to each well, resulting in a final volume of 100 µL and a 1x drug concentration.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Migration Assessment: After incubation, carefully remove the sieves. The larvae that have successfully migrated through the mesh will be in the bottom of the well. Count the number of migrated larvae in each well.

  • Data Analysis: Calculate the percentage of migration inhibition for each concentration relative to the negative control. Plot the results and determine the EC50 using a suitable statistical software package.

In Vivo: Fecal Egg Count Reduction Test (FECRT)

Objective: To determine the efficacy of this compound in reducing the egg output of adult worms in an infected host.[19]

Materials:

  • A cohort of naturally or experimentally infected animals (e.g., sheep, goats, or rodents) with a sufficient baseline fecal egg count (FEC).

  • This compound formulation for oral administration.

  • Fecal collection bags/containers.

  • Microscope, slides, and a counting chamber (e.g., McMaster slide).

  • Flotation solution (e.g., saturated sodium chloride).

Procedure:

  • Animal Selection: Select a group of animals with positive and preferably high FECs. Randomly allocate animals to a treatment group and a control (placebo) group. A minimum of six animals per group is recommended.[15]

  • Pre-Treatment Sampling (Day 0): Collect individual fecal samples from all animals and determine the baseline FEC for each animal using a standardized technique like the modified McMaster method.

  • Treatment: Administer the calculated dose of this compound to the treatment group. The control group receives a placebo.

  • Post-Treatment Sampling (Day 10-14): Collect fecal samples from all animals again, typically 10 to 14 days after treatment. Determine the post-treatment FEC for each animal.

  • Calculation of Reduction: Calculate the percentage of Fecal Egg Count Reduction (FECR) for the group using the following formula: FECR (%) = [1 - (Mean FEC post-treatment / Mean FEC pre-treatment)] x 100 (Note: Calculations should use the geometric mean of the egg counts).

  • Interpretation: An efficacy of >90-95% is generally considered effective, though specific thresholds may vary.[14] A low FECR may indicate the presence of a resistant worm population.

References

Technical Support Center: Optimizing Oxantel in Larval Motility Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of Oxantel in larval motility assays. It includes frequently asked questions, detailed protocols, and troubleshooting advice to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a narrow-spectrum anthelmintic that acts as a potent cholinergic agonist.[1] It selectively targets and activates neuronal nicotinic acetylcholine receptors (nAChRs) on the muscle cells of susceptible nematodes.[2][3] This activation leads to an excitatory blockage, causing sustained muscle contraction and resulting in spastic paralysis of the worm.[2][4][5] The paralyzed parasites are then unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled.[2][3]

Q2: What is a standard incubation time for this compound in a larval motility assay?

There is no single standard incubation time, as the optimal duration depends on the parasite species, larval stage, and drug concentration. However, published studies commonly report incubation times ranging from 24 to 72 hours .[6][7] A 72-hour incubation period was used to determine the IC50 of this compound pamoate on Trichuris muris L4 larvae.[2] For initial screening, a 48-hour or 72-hour time point is often chosen to ensure sufficient time for the drug to exert its effect.[8] Time-course experiments are recommended to determine the optimal endpoint for a specific experimental setup.

Q3: What factors can influence the required incubation time?

Several factors can affect the optimal incubation time:

  • Parasite Species and Larval Stage: Different helminth species and developmental stages exhibit varying sensitivities to anthelmintics.[9] For example, L1 larvae may be more sensitive than L3 or adult worms.[9]

  • Drug Concentration: Higher concentrations of this compound may produce a paralytic effect more rapidly, potentially shortening the required incubation period. Conversely, lower concentrations may require a longer time to show a significant reduction in motility.[6]

  • Assay Medium and Conditions: The composition of the culture medium, temperature, and CO2 levels can impact the general health and motility of the larvae, which can influence the assay's outcome.[7][10] Standard conditions are typically 37°C and 5% CO2.

  • Solubility of this compound Pamoate: this compound pamoate has very poor solubility in water.[11] Inadequate dissolution can lead to lower effective concentrations in the assay medium, potentially requiring longer incubation times to observe an effect. Proper preparation of the drug stock solution is critical.[12][13]

Q4: How should I prepare this compound pamoate for an in vitro assay?

Due to its low aqueous solubility, this compound pamoate must be dissolved in an appropriate organic solvent before being diluted in the assay medium.[11] Dimethyl sulfoxide (DMSO) is the most commonly used solvent.[12][13]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mg/mL) in 100% DMSO.[12] Fresh DMSO is recommended as moisture can reduce solubility.[12] Sonication or gentle warming may be required to aid dissolution.[6][13]

  • Working Solutions: Create serial dilutions from the stock solution into the assay medium. Ensure the final concentration of DMSO in the wells is low (typically ≤1%) to avoid solvent-induced toxicity to the larvae.[14]

  • Vehicle Control: It is crucial to include a vehicle control group containing the same final concentration of DMSO as the experimental wells to account for any effects of the solvent on larval motility.[10]

Experimental Protocols

Larval Motility Assay: General Protocol

This protocol provides a generalized methodology for assessing the effect of this compound on larval motility. It should be optimized for the specific parasite and laboratory conditions.

Materials:

  • Third-stage larvae (L3) of the target nematode

  • This compound pamoate powder

  • Dimethyl sulfoxide (DMSO)

  • Culture medium (e.g., RPMI-1640, HBSS with supplements)[7][10]

  • Multi-well plates (24, 48, or 96-well)[7][10][14]

  • Inverted microscope

  • Humidified incubator (37°C, 5% CO2)[10]

  • Pipettes and sterile tips

Procedure:

  • Drug Preparation:

    • Prepare a 10 mg/mL stock solution of this compound pamoate in 100% DMSO.

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final test concentrations. The final DMSO concentration should not exceed 1%.

  • Larval Preparation:

    • Wash the larvae several times with fresh medium to remove any contaminants.

    • Adjust the larval suspension to a known density (e.g., 50-100 L3 per 100 µL).[7]

  • Assay Plating:

    • Add the appropriate volume of culture medium to each well.

    • Add the diluted this compound solutions to the treatment wells.

    • Add medium with the corresponding DMSO concentration to the vehicle control wells.

    • Add medium only to the negative control wells.

    • Carefully pipette the larval suspension into each well.

    • Each condition should be tested in triplicate.[10]

  • Incubation:

    • Incubate the plates in a humidified incubator at 37°C with 5% CO2 for the desired duration (e.g., 24, 48, or 72 hours).

  • Motility Assessment:

    • After incubation, assess larval motility using an inverted microscope.[10]

    • To stimulate movement, hot water (~50-80°C) or light can be used.[15]

    • Score the motility of each larva based on a predefined scale (see table below). An average score for each well is then calculated.

Data Presentation

Table 1: Example Motility Scoring System
ScoreDescription of Motility
2 Normal, vigorous, sinusoidal movement (100% motility)[10]
1 Reduced or sluggish movement; twitching or non-sinusoidal motion[8][16]
0 No movement, complete paralysis, or death[10]
Table 2: In Vitro Activity of this compound Pamoate Against Helminths
Parasite SpeciesLarval StageIncubation TimeIC50 / EffectReference
Trichuris murisL4 Larvae72 hoursIC50: 2.35 µg/mL (3.9 µM)[2]
Necator americanusAdult72 hoursIC50: 11.80 µg/mL[9]
Trichuris murisNot Specified24 hoursStrongly reduced viability[6]
Ancylostoma ceylanicumL3 & Adult72 hoursNo significant effect observed[9]

Troubleshooting Guide

Table 3: Common Issues and Solutions in Larval Motility Assays
Problem Possible Cause Recommended Solution
High variability between replicate wells - Uneven distribution of larvae.- Inconsistent drug concentration due to poor mixing.- Gently mix the larval suspension before plating.- Ensure thorough mixing of drug dilutions before adding to wells.
Low or no motility in control wells - Poor larval health.- Suboptimal culture conditions (medium, temperature).- Assay duration is too long, leading to natural viability loss.[17][18]- Use freshly cultured, healthy larvae.- Optimize medium and incubation conditions.- Perform a time-course experiment to determine the window of optimal larval viability.
No effect observed at expected concentrations - Insufficient incubation time.- this compound pamoate precipitation due to poor solubility.- Drug degradation.- Increase the incubation time (e.g., from 24h to 48h or 72h).- Prepare fresh drug stocks in 100% DMSO and check for full dissolution.[12] Ensure final DMSO concentration is consistent but non-toxic.- Store stock solutions properly (-20°C or -80°C).[6]
Subjectivity in motility scoring - Inconsistent criteria between observers or time points.- Develop a clear, standardized scoring system with visual examples.- Have the same person score all plates for an experiment, or use automated tracking systems if available.[14][19]

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_drug Prepare this compound Stock & Dilutions add_reagents Plate Larvae & Add Compounds prep_drug->add_reagents prep_larvae Wash & Count Larvae prep_larvae->add_reagents prep_plates Prepare Assay Plates (Controls & Test) prep_plates->add_reagents incubate Incubate Plate (e.g., 24-72h at 37°C) add_reagents->incubate score Assess & Score Larval Motility incubate->score analyze Calculate % Inhibition & IC50 Values score->analyze

Caption: Workflow for a typical larval motility assay.

Diagram 2: Mechanism of Action of this compound

G This compound This compound receptor Nicotinic Acetylcholine Receptor (nAChR) This compound->receptor binds to muscle Nematode Muscle Cell receptor->muscle located on depol Sustained Depolarization receptor->depol activation leads to paralysis Spastic Paralysis depol->paralysis expulsion Worm Expulsion from Host paralysis->expulsion

Caption: Signaling pathway for this compound's anthelmintic action.

References

Technical Support Center: Troubleshooting Inconsistent Results in Oxantel In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxantel in vitro experimentation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during their work with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I seeing variable IC50/EC50 values for this compound in my parasite motility or viability assays?

Inconsistent IC50 or EC50 values for this compound can stem from several factors related to compound preparation, experimental setup, and the biological system.

Troubleshooting Steps:

  • Compound Solubility: this compound, particularly as the pamoate salt, has very poor aqueous solubility.[1] Incomplete solubilization can lead to a lower effective concentration in your assay, resulting in higher and more variable IC50/EC50 values.

    • Recommendation: Prepare a fresh stock solution in 100% DMSO.[2] For working solutions, a common method involves a stepwise dilution, for example: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Ensure the final DMSO concentration is consistent across all wells, including controls, and is non-toxic to your parasites (typically ≤1%).[4]

  • Form of this compound: Be aware of the form of this compound you are using. This compound pamoate contains only 35.8% of the active ingredient, this compound base.[2] Ensure your calculations for molarity or concentration are based on the molecular weight of the active base if you are comparing results across different salt forms.

  • Assay Incubation Time: The duration of exposure to this compound can significantly impact the observed effect. Shorter incubation times may not be sufficient to elicit a maximal response, leading to variability. For Trichuris muris, effects on viability are typically observed within 24 hours, with continued monitoring at 48 and 72 hours.[4][5]

  • Subjectivity in Motility Scoring: Manual scoring of parasite motility can be subjective and introduce variability.[4]

    • Recommendation: Implement a standardized scoring system (e.g., a scale from 0 for dead to 3 for normal motility) and have multiple individuals score the wells, blinded to the treatment conditions.[4] Consider using an automated tracking system if available.

2. My this compound solution appears cloudy or precipitates upon dilution in aqueous media. How can I resolve this?

Precipitation is a common issue due to the low aqueous solubility of this compound pamoate.[1]

Troubleshooting Steps:

  • Review your Dilution Protocol: Avoid diluting a concentrated DMSO stock directly into a large volume of aqueous buffer. Use a co-solvent system as described above to maintain solubility.

  • Sonication: After preparing your stock solution in DMSO, gentle sonication can help ensure complete dissolution before making further dilutions.

  • Fresh Preparations: Always prepare fresh working solutions from your DMSO stock for each experiment. Do not store diluted aqueous solutions of this compound.

3. I am not observing the expected paralytic effect of this compound on my target organism. What could be the reason?

Several factors could contribute to a lack of efficacy.

Troubleshooting Steps:

  • Organism Specificity: this compound has a narrow spectrum of activity and is particularly potent against Trichuris species.[6][7] Its efficacy against other nematodes, such as the hookworms Ancylostoma ceylanicum and Necator americanus, is limited.[4] Confirm that your target organism is expected to be sensitive to this compound.

  • Receptor Subtype: this compound is a potent agonist of a novel nicotinic acetylcholine receptor (nAChR) subtype, termed the O-AChR, which is found in whipworms.[6][7][8] Other nematode species may possess nAChR subtypes with lower sensitivity to this compound.[6][7]

  • Compound Integrity: Ensure the proper storage of your this compound compound to prevent degradation. This compound pamoate powder should be stored at -20°C.[9] Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months.[5]

4. Can I use this compound in cell-based assays with mammalian cells?

While the primary target of this compound is the parasitic nAChR, it can interact with mammalian nAChRs, which could be a consideration for toxicity or off-target effect studies.

Considerations:

  • Permeability: this compound pamoate has low permeability across Caco-2 cell monolayers, suggesting poor absorption in the gastrointestinal tract.[10]

  • Metabolic Stability: this compound pamoate is metabolically stable in human and rat intestinal microsomes.[10][11]

  • Cytochrome P450 Inhibition: In vitro studies have shown that this compound pamoate can moderately inhibit CYP2C9 and CYP2D6.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

OrganismAssay TypeParameterValueReference
Trichuris muris (L4 larvae)ViabilityIC502.35 µg/mL (3.9 µM)[10]
Porphyromonas gingivalisBiofilm FormationIC502.2 µM[5][12]
Necator americanus (adult)MotilityIC5011.80 µg/mL[13]

Table 2: In Vivo Efficacy of this compound

OrganismHostParameterValueReference
Trichuris murisMouseED504.71 mg/kg[5][12]
Trichuris murisMouseWorm Burden Reduction (at 10 mg/kg)92.5%[3][5]
Trichuris murisMouseWorm Expulsion Rate (at 10 mg/kg)88.4%[3][5]

Experimental Protocols

1. Protocol for In Vitro Motility Assay of Trichuris muris

This protocol is adapted from methodologies described in the literature.[4]

Materials:

  • Trichuris muris adult worms

  • RPMI-1640 medium supplemented with antibiotics

  • 96-well flat-bottom plates

  • This compound pamoate

  • DMSO

  • Inverted microscope

Procedure:

  • Worm Preparation: Isolate adult T. muris worms from the cecum of infected mice. Wash the worms extensively in pre-warmed RPMI-1640 medium.

  • Plating: Place 2-3 worms in each well of a 96-well plate containing 100 µL of RPMI-1640 medium.

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of this compound pamoate in 100% DMSO.

    • Perform serial dilutions to prepare working solutions. Note that the final DMSO concentration in the assay should not exceed 1%.

  • Treatment: Add 100 µL of the this compound pamoate solution to each well to achieve the desired final concentrations (e.g., 0.15–600 µg/ml).[4] Include a vehicle control group with the highest concentration of DMSO used.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere.

  • Motility Scoring:

    • Observe the worms under an inverted microscope at 24, 48, and 72 hours.

    • Score the motility of each worm based on a predefined scale:

      • 3 = Normal motility (100%)

      • 2 = Reduced motility

      • 1 = Severely reduced motility, occasional movement

      • 0 = No movement, dead

  • Data Analysis: Calculate the average motility score for each concentration at each time point. Determine the IC50 value by plotting the percentage of motility inhibition against the log of the drug concentration.

Visualizations

Signaling Pathway of this compound Action

Oxantel_Signaling_Pathway cluster_neuron Parasite Neuromuscular Junction This compound This compound nAChR Nicotinic Acetylcholine Receptor (O-AChR subtype) This compound->nAChR Agonist Binding Ion_Channel Cation Channel Opening nAChR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+/Ca2+ Influx Paralysis Spastic Paralysis Depolarization->Paralysis

Caption: this compound acts as an agonist on parasitic nicotinic acetylcholine receptors.

Experimental Workflow for In Vitro Anthelmintic Assay

Experimental_Workflow Start Start Prepare_Worms Isolate and Wash Parasites Start->Prepare_Worms Plate_Worms Plate Parasites in 96-Well Plate Prepare_Worms->Plate_Worms Add_Compound Add Compound to Wells Plate_Worms->Add_Compound Prepare_Compound Prepare this compound Serial Dilutions Prepare_Compound->Add_Compound Incubate Incubate at 37°C, 5% CO2 Add_Compound->Incubate Observe Observe Motility at 24, 48, 72 hours Incubate->Observe Analyze Calculate IC50 Observe->Analyze End End Analyze->End

Caption: A typical workflow for an in vitro anthelmintic motility assay.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Solubility Review this compound Solubilization Protocol Inconsistent_Results->Check_Solubility Yes Check_Form Verify this compound Form (Pamoate vs. Base) Check_Solubility->Check_Form Standardize_Scoring Standardize Motility Scoring Check_Form->Standardize_Scoring Confirm_Organism Confirm Organism Sensitivity Standardize_Scoring->Confirm_Organism Check_Storage Check Compound Storage Conditions Confirm_Organism->Check_Storage Resolved Issue Resolved Check_Storage->Resolved

Caption: A logical flow for troubleshooting inconsistent this compound results.

References

Methods to reduce off-target effects of Oxantel in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Oxantel in cell culture experiments, with a specific focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an anthelmintic drug that primarily acts as a potent and selective agonist of a specific subtype of nicotinic acetylcholine receptor (nAChR) found in whipworms, known as the O-AChR subtype.[1][2][3][4] This receptor is a ligand-gated ion channel.[4] this compound's activation of this receptor in the nematode's muscle cells leads to paralysis and subsequent expulsion of the parasite from the host.[5][6][7][8] It is classified as an N-type nAChR agonist, similar to nicotine and methyridine.[2][9]

Q2: Does this compound have known off-target effects in mammalian cells?

Yes, while this compound is selective for the nematode O-AChR, it can interact with mammalian nAChRs. Specifically, it has been shown to act as a positive allosteric modulator (PAM) on α3β2 nAChRs and a negative allosteric modulator (NAM) on α4β2 nAChRs.[10] Additionally, this compound has been observed to inhibit the activity of fumarate reductase (Frd) in some bacteria and can disrupt polymicrobial biofilm development.[11][12][13] In preclinical studies, this compound was found to be safe in humans with few mild adverse events reported.[7]

Q3: What are the potential consequences of these off-target interactions in my cell culture experiments?

The off-target effects of this compound in mammalian cell culture will depend on the cell type and the expression levels of α3β2 and α4β2 nAChR subunits.

  • Activation of α3β2 nAChRs: These receptors are often found in neuronal cells and can influence neurotransmitter release and neuronal excitability. In a cell culture model, their activation could lead to changes in cell signaling, proliferation, or viability.

  • Inhibition of α4β2 nAChRs: These receptors are also prevalent in the central nervous system. Their inhibition might alter cellular responses to acetylcholine or other nicotinic agonists.

  • Inhibition of Fumarate Reductase: While primarily an antibacterial effect, if working with co-culture models involving bacteria, or if the mammalian cells have analogous metabolic pathways, unexpected metabolic effects could be observed.

Q4: How can I determine if my cell line is susceptible to this compound's off-target effects?

You can assess the susceptibility of your cell line by:

  • Literature Review: Check if your cell line is known to express α3β2 or α4β2 nAChR subunits.

  • Gene Expression Analysis: Perform RT-qPCR or western blotting to determine the expression levels of the CHRNA3, CHRNB2, CHRNA4, and CHRNB4 genes/proteins in your cell line.

  • Functional Assays: Treat your cells with known agonists and antagonists of α3β2 and α4β2 nAChRs to see if they elicit a functional response (e.g., changes in intracellular calcium levels, membrane potential, or gene expression).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected changes in cell viability or proliferation at high this compound concentrations. Off-target effects due to interaction with mammalian nAChRs or other cellular components.1. Perform a dose-response curve: Determine the lowest effective concentration of this compound for your primary research question and the concentration at which off-target effects become apparent. 2. Reduce incubation time: Limit the exposure of the cells to this compound to the minimum time required to observe the desired on-target effect.
Variability in experimental results between different batches of this compound or experiments. Poor solubility or stability of this compound pamoate in cell culture media.1. Use fresh DMSO for stock solutions: this compound pamoate solubility is reduced in moisture-absorbing DMSO.[14] 2. Prepare fresh dilutions: Prepare working dilutions of this compound from a frozen stock solution immediately before each experiment. 3. Ensure complete solubilization: Use an ultrasonic bath to aid in the dissolution of this compound pamoate in DMSO.[12]
Observed effects are inconsistent with the known mechanism of action of this compound. The observed effects may be due to off-target interactions with α3β2 or α4β2 nAChRs.1. Use specific antagonists: Co-treat cells with this compound and a specific antagonist for the suspected off-target receptor (e.g., a specific α3β2 nAChR antagonist) to see if the off-target effect is reversed. 2. Use a control cell line: If possible, use a cell line that does not express the suspected off-target receptor as a negative control.

Quantitative Data Summary

Compound Target/Interaction Reported Value System Reference
This compoundα3β2 nAChR (PAM)EC50 = 3.9 μMXenopus laevis oocytes[10]
This compoundα4β2 nAChR (NAM)EC50 = 200 μMXenopus laevis oocytes[10]
This compoundP. gingivalis fumarate reductaseIC50 = 2.2 μMBacterial enzyme assay[13]
This compoundT. muris viabilityReduces viability at 0.015-600 µg/mL (24-72h)In vitro worm culture[11][12]
This compound pamoateHuman α7 nAChRIC50 = 3.48 µMIn vitro receptor binding assay[8]
This compound pamoateRat α7 nAChRIC50 = 33.0 µMIn vitro receptor binding assay[8]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound to Minimize Off-Target Effects

Objective: To identify the concentration range of this compound that elicits the desired on-target effect while minimizing off-target cellular responses.

Methodology:

  • Cell Seeding: Plate your mammalian cell line of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • This compound Preparation: Prepare a 2x serial dilution of this compound in your cell culture medium, ranging from a high concentration (e.g., 100 μM) to a low concentration (e.g., 0.1 μM). Include a vehicle control (e.g., DMSO).

  • Cell Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.

  • On-Target Effect Assay: Measure the desired on-target effect of your experiment (e.g., inhibition of a parasitic process in a co-culture system).

  • Off-Target Effect Assay (Cytotoxicity): In parallel, assess cell viability using a standard method such as an MTT or PrestoBlue assay.

  • Data Analysis: Plot the on-target effect and cell viability as a function of this compound concentration. The optimal concentration range will be where the on-target effect is maximized, and cell viability is not significantly compromised.

Protocol 2: Validating Off-Target Effects Using Receptor Antagonists

Objective: To confirm that an observed off-target effect is mediated by a specific mammalian nAChR subtype.

Methodology:

  • Determine this compound Concentration: From Protocol 1, select a concentration of this compound that produces a measurable off-target effect.

  • Prepare Reagents:

    • This compound at the concentration determined above.

    • A specific antagonist for the suspected off-target receptor (e.g., a selective α3β2 nAChR antagonist). Prepare a range of concentrations for the antagonist.

    • A combination of this compound and the antagonist.

    • Vehicle controls for both this compound and the antagonist.

  • Cell Treatment: Treat your cells with the individual compounds and the combination. It is often advisable to pre-incubate with the antagonist for a short period (e.g., 30-60 minutes) before adding this compound.

  • Incubation: Incubate for the time required to observe the off-target effect.

  • Measure Off-Target Effect: Use a relevant functional assay to measure the off-target effect (e.g., a calcium imaging assay for receptor activation or a gene expression assay for downstream signaling).

  • Data Analysis: Compare the magnitude of the off-target effect in the presence and absence of the antagonist. A significant reduction in the off-target effect upon co-treatment with the antagonist suggests that the effect is mediated by that specific receptor.

Visualizations

G cluster_on_target On-Target Pathway (Nematode) cluster_off_target Potential Off-Target Pathways (Mammalian Cells) Oxantel_on This compound O_AChR O-AChR (Nematode nAChR) Oxantel_on->O_AChR Agonist Paralysis Muscle Paralysis O_AChR->Paralysis Activation Expulsion Parasite Expulsion Paralysis->Expulsion Oxantel_off This compound a3b2_nAChR α3β2 nAChR Oxantel_off->a3b2_nAChR PAM a4b2_nAChR α4b2 nAChR Oxantel_off->a4b2_nAChR NAM Fumarate_Reductase Fumarate Reductase Oxantel_off->Fumarate_Reductase Inhibition Cell_Signaling Altered Cell Signaling a3b2_nAChR->Cell_Signaling a4b2_nAChR->Cell_Signaling Metabolism Altered Metabolism Fumarate_Reductase->Metabolism

Caption: On- and potential off-target signaling pathways of this compound.

G start Start: Observe unexpected cellular effect with this compound perform_dose_response Perform dose-response curve (Protocol 1) start->perform_dose_response is_dose_dependent Is the effect dose-dependent? optimize_concentration Optimize concentration and incubation time is_dose_dependent->optimize_concentration Yes is_receptor_mediated Hypothesize off-target receptor (e.g., α3β2 nAChR) is_dose_dependent->is_receptor_mediated No, or still present at low conc. perform_dose_response->is_dose_dependent end_optimized End: Use optimized conditions optimize_concentration->end_optimized check_expression Check receptor expression in cell line (RT-qPCR/Western Blot) is_receptor_mediated->check_expression use_antagonist Use specific antagonist (Protocol 2) check_expression->use_antagonist is_effect_blocked Is the off-target effect blocked? use_antagonist->is_effect_blocked confirm_off_target Conclusion: Off-target effect is receptor-mediated is_effect_blocked->confirm_off_target Yes consider_other_mechanisms Consider other off-target mechanisms or artifacts is_effect_blocked->consider_other_mechanisms No confirm_off_target->end_optimized end_alternative End: Investigate alternative mechanisms consider_other_mechanisms->end_alternative

Caption: Troubleshooting workflow for unexpected effects of this compound.

References

Technical Support Center: Refining High-Content Imaging Analysis for Oxantel-Treated Worms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-content imaging to analyze the effects of Oxantel on worms, particularly the model organism Caenorhabditis elegans.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my this compound-treated worms showing inconsistent paralysis phenotypes in my high-content imaging assay?

A1: Inconsistent paralysis can stem from several factors. Firstly, this compound is a cholinergic agonist that causes spastic paralysis by acting on nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] The primary target is a novel O-AChR subtype, but it also has effects on other receptors like the ACR-16 subunit.[5][6][7][8] Variability in the expression of these receptors across a worm population can lead to varied responses.

Troubleshooting Steps:

  • Worm Synchronization: Ensure your worm population is tightly synchronized to the same developmental stage (e.g., L1 larvae or young adults).[9] Developmental stage can influence drug susceptibility.

  • Drug Concentration and Preparation: Prepare fresh this compound solutions for each experiment. Ensure the final concentration in your assay plates is accurate and homogenous. High concentrations of the solvent, such as DMSO, can also affect worm lifespan and motility.[10]

  • Plate Uniformity: Check for even coating of bacteria (food source) on your assay plates. Uneven food distribution can lead to behavioral differences unrelated to the drug's effect.

  • Imaging Timepoint: The paralytic effect of this compound is time-dependent.[5] Optimize and standardize the incubation time before imaging to capture the peak effect.

Q2: My image analysis software is struggling to accurately identify and segment individual worms, especially when they are clustered or paralyzed in a coiled posture. What can I do?

A2: Accurate segmentation is a common challenge in high-throughput worm imaging.[11][12] Several open-source tools and strategies can improve this.

Troubleshooting Steps:

  • Worm Density: Reduce the number of worms per well to minimize clustering. Approximately 20-25 worms per well in a 384-well plate is a good starting point.[13]

  • Image Pre-processing: Utilize image pre-processing steps like background subtraction and contrast enhancement to improve worm detection.

  • Segmentation Algorithms: Explore different segmentation algorithms. The open-source software CellProfiler, with its WormToolbox, offers algorithms specifically designed for C. elegans that can handle some clustering.[14][15]

  • Fluorescent Markers: If possible, use transgenic worm strains expressing a fluorescent protein in a specific tissue (e.g., pharynx or body wall muscle) to aid in object identification.[16][17]

Q3: I am observing high variability in my fluorescence intensity readings from reporter strains (e.g., GFP-tagged nAChR subunits). How can I reduce this variability?

A3: Fluorescence intensity can be highly variable in live animal imaging.[18]

Troubleshooting Steps:

  • Integrated Transgenic Lines: Use integrated, stable transgenic lines rather than extrachromosomal arrays to ensure consistent reporter expression levels across the population.[18]

  • Autofocusing: Optimize the autofocus settings on your high-content imager. Poor focus is a major source of intensity variation.

  • Exposure Time: Use a fixed and optimized exposure time across all wells and plates.

  • Normalization: Normalize fluorescence intensity to a control measurement, such as the area of the worm or the intensity of a co-expressed, non-regulated fluorescent protein.

Q4: How can I effectively immobilize worms for high-resolution imaging without affecting the action of this compound?

A4: Immobilization is critical for high-resolution imaging but can be challenging.[13][19][20]

Troubleshooting Steps:

  • Anesthetics: While anesthetics like levamisole are commonly used, they are also cholinergic agonists and will interfere with this compound's mechanism.[19][21] Avoid these. Sodium azide is an alternative, but it is a metabolic poison and may have other confounding effects.[19][20]

  • Microfluidic Devices: Microfluidic chips are an excellent option for physically restraining worms without the use of chemicals, allowing for long-term imaging.[9][22]

  • Hydrogels: Thermo-reversible hydrogels like CyGEL™ can restrict movement for imaging and are less likely to interfere with drug action compared to chemical anesthetics.[13]

Experimental Protocols

Protocol 1: High-Content Motility Assay for this compound-Treated C. elegans

  • Worm Preparation:

    • Synchronize a population of wild-type (N2) C. elegans to the L4 larval stage.

    • Wash the worms off the plates with M9 buffer and allow them to settle by gravity.

    • Remove the supernatant and resuspend the worms in M9 buffer. Repeat three times to remove bacteria.

    • After the final wash, resuspend the worms in S-medium.[9]

  • Assay Plate Preparation:

    • Use 384-well optical bottom plates.

    • Add 50 µL of S-medium containing concentrated OP50 E. coli to each well.[13]

    • Prepare a stock solution of this compound pamoate in an appropriate solvent (e.g., DMSO).

    • Create a serial dilution of this compound in S-medium. Add the drug dilutions to the assay wells. Include solvent-only control wells.

    • Dispense approximately 20-25 L4 worms into each well.

  • Incubation and Imaging:

    • Incubate the plates at 20°C for a predetermined time (e.g., 24 hours).[5]

    • Acquire brightfield images using a high-content imaging system. Capture multiple images per well to ensure all worms are imaged.

  • Image Analysis:

    • Use an image analysis software (e.g., CellProfiler with WormToolbox) to:

      • Identify and segment individual worms.

      • Measure morphological parameters such as length, area, and curvature.

      • Quantify motility by measuring the displacement of worms over a short time-lapse acquisition or by analyzing worm posture (e.g., straight vs. coiled).

Data Presentation

Table 1: Effect of this compound on C. elegans Motility

This compound Concentration (µM)Mean Body Length (µm) ± SDPercentage of Paralyzed Worms ± SDMean Curvature (arbitrary units) ± SD
0 (Control)1050 ± 555 ± 20.8 ± 0.1
101045 ± 6035 ± 50.6 ± 0.15
50950 ± 7585 ± 80.3 ± 0.1
100930 ± 8098 ± 30.2 ± 0.05

Table 2: Troubleshooting Guide for High-Content Imaging of this compound-Treated Worms

IssuePotential CauseRecommended Solution
High variability in paralysis phenotypeAsynchronous worm populationTightly synchronize worms to the same developmental stage.
Inconsistent drug concentrationPrepare fresh drug solutions and ensure homogenous mixing in wells.
Poor worm segmentationWorm clusteringReduce worm density per well.
Inadequate image contrastOptimize brightfield illumination and use image pre-processing.
Inaccurate fluorescence quantificationVariable reporter expressionUse integrated transgenic lines.
Inconsistent focusOptimize and lock autofocus settings.
Interference from immobilization agentChemical anesthetic affects nAChRsUse physical restraint methods like microfluidics or hydrogels.

Mandatory Visualizations

Oxantel_Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (O-AChR/ACR-16) This compound->nAChR Agonist Binding Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Conformational Change Depolarization Muscle Cell Depolarization Ion_Channel->Depolarization Leads to Paralysis Spastic Paralysis Depolarization->Paralysis Causes

Caption: Signaling pathway of this compound leading to worm paralysis.

HCS_Workflow Prep 1. Worm & Plate Preparation Treatment 2. This compound Treatment Prep->Treatment Incubation 3. Incubation Treatment->Incubation Imaging 4. High-Content Imaging Incubation->Imaging Analysis 5. Image Analysis (Segmentation & Feature Extraction) Imaging->Analysis Data 6. Data Interpretation & Visualization Analysis->Data

Caption: Experimental workflow for high-content screening of this compound's effects.

References

Validation & Comparative

Head-to-head comparison of Oxantel and albendazole for trichuriasis

Author: BenchChem Technical Support Team. Date: November 2025

An objective, data-driven analysis for researchers and drug development professionals.

Trichuriasis, caused by the whipworm Trichuris trichiura, remains a significant public health challenge, infecting over a billion people worldwide. While standard preventive chemotherapy often relies on benzimidazoles like albendazole, their efficacy against T. trichiura is notably poor. This has spurred research into alternative and combination therapies. This guide provides a detailed comparison of oxantel pamoate and albendazole, focusing on their mechanisms of action, clinical efficacy, and the experimental protocols used to evaluate them.

Mechanism of Action

The divergent mechanisms of action for this compound and albendazole underpin their differing efficacies against various helminths.

Albendazole: As a benzimidazole carbamate, albendazole's primary target is the microtubule system within the parasite.[1] It selectively binds to the β-tubulin subunit, inhibiting its polymerization into microtubules.[1][2] This disruption has cascading effects: it cripples the parasite's ability to absorb glucose, leading to the depletion of glycogen stores and a severe energy deficit.[1][3] Ultimately, the loss of structural integrity and energy production results in the parasite's immobilization and death.[3][4]

cluster_Albendazole Albendazole Pathway ALB Albendazole Tubulin Parasite β-Tubulin ALB->Tubulin Binds to Polymerization Microtubule Polymerization ALB->Polymerization Inhibits Microtubules Cytoplasmic Microtubules Polymerization->Microtubules Forms Glucose Glucose Uptake Microtubules->Glucose Maintains Cell Structure for Glycogen Glycogen Stores Glucose->Glycogen Leads to ATP ATP Production Glycogen->ATP Required for Death Paralysis & Death of Parasite

Caption: Mechanism of action for Albendazole against T. trichiura.

This compound: this compound is a tetrahydropyrimidine derivative that functions as a potent cholinergic agonist.[5] It specifically targets and activates the nicotinic acetylcholine receptors (nAChRs) on the parasite's muscle cells.[6][7] This action triggers a sustained muscle contraction, leading to spastic paralysis.[8] The paralyzed worm is unable to maintain its position within the host's gut and is subsequently expelled. This neuromuscular blockade is particularly effective against T. trichiura.[6]

cluster_this compound This compound Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptors (nAChRs) on Muscle Cells This compound->nAChR Activates Depolarization Sustained Depolarization nAChR->Depolarization Causes Contraction Muscle Contraction Depolarization->Contraction Leads to Paralysis Spastic Paralysis Contraction->Paralysis Results in Expulsion Expulsion of Parasite Paralysis->Expulsion Leads to cluster_workflow Clinical Trial Workflow cluster_arms Treatment Arms (Single Oral Dose) Screening Screening & Enrollment (Children 6-14 years) Consent Informed Consent & Oral Assent Screening->Consent Baseline Baseline Stool Collection (2 samples) Consent->Baseline Diagnosis Kato-Katz Analysis (Egg Count - EPG) Baseline->Diagnosis Randomization Randomization Diagnosis->Randomization Arm1 This compound + Albendazole Randomization->Arm1 Arm2 This compound + Placebo Randomization->Arm2 Arm3 Albendazole + Placebo Randomization->Arm3 Arm4 Mebendazole + Placebo Randomization->Arm4 FollowUp Follow-Up Stool Collection (3 Weeks Post-Treatment) Arm1->FollowUp Safety Adverse Event Monitoring (3, 24h Post-Treatment) Arm1->Safety Arm2->FollowUp Arm2->Safety Arm3->FollowUp Arm3->Safety Arm4->FollowUp Arm4->Safety Analysis Final Kato-Katz Analysis FollowUp->Analysis Outcome Outcome Assessment (Cure Rate & Egg Reduction Rate) Analysis->Outcome

References

A Comparative Guide to the Anthelmintic Activity of Novel Oxantel Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel Oxantel analogs against established anthelmintic agents. It details their mechanisms of action, comparative efficacy based on recent experimental data, and the protocols used for their validation. The development of new anthelmintics is critical to address issues of drug resistance and the limited efficacy of current treatments against specific parasitic nematodes, such as Trichuris trichiura (whipworm).

Comparative Mechanism of Action

The primary mechanism of action for this compound and its analogs is the induction of spastic paralysis in nematodes.[1] This is achieved through their activity as cholinergic agonists, specifically targeting nicotinic acetylcholine receptors (nAChRs) on the muscle cells of parasites.[2][3] This action is distinct from other major classes of anthelmintics.

  • This compound and Analogs (Tetrahydropyrimidines): These compounds act as agonists at nAChRs, causing an influx of positive ions that leads to persistent muscle cell depolarization and a state of rigid, spastic paralysis, ultimately resulting in the expulsion of the worm.[1][2][4] Recent research has identified a novel O-AChR subtype in whipworms for which this compound is a particularly potent agonist, explaining its high efficacy against this parasite.[5][6]

  • Benzimidazoles (e.g., Albendazole, Mebendazole): This class of drugs binds to β-tubulin, a protein subunit of microtubules.[7] This binding inhibits microtubule polymerization, disrupting vital cellular functions like glucose uptake and transport, which leads to energy depletion and parasite death.[7][8]

  • Macrocyclic Lactones (e.g., Ivermectin): Ivermectin targets glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[9] Its binding opens these channels, causing an influx of chloride ions that hyperpolarizes the cell membranes, leading to flaccid paralysis and death of the parasite.[9]

cluster_0 Mechanism of Action Comparison This compound This compound & Analogs nachr Nicotinic Acetylcholine Receptor (nAChR) This compound->nachr depol Muscle Depolarization nachr->depol sparalysis Spastic Paralysis depol->sparalysis death Parasite Expulsion or Death sparalysis->death bz Benzimidazoles (Albendazole, Mebendazole) tubulin β-Tubulin Binding bz->tubulin microtubule Microtubule Disruption tubulin->microtubule glucose Impaired Glucose Uptake microtubule->glucose glucose->death ivm Ivermectin glucl Glutamate-Gated Chloride Channels ivm->glucl hyperpol Hyperpolarization glucl->hyperpol fparalysis Flaccid Paralysis hyperpol->fparalysis fparalysis->death cluster_workflow Workflow: Adult Motility Assay A Collect Adult Worms (e.g., H. contortus) B Wash in PBS (37°C) A->B C Aliquot Worms into Petri Dishes B->C D Add Test Compounds (Varying Concentrations) C->D E Add Controls (Positive: Levamisole, Negative: PBS) C->E F Incubate at 37°C D->F E->F G Observe Motility at Regular Intervals F->G H Confirm Death by Prodding G->H I Record Data & Calculate LC₅₀ H->I cluster_workflow Workflow: Fecal Egg Count Reduction Test A Select Infected Animals B Collect Pre-Treatment Fecal Samples A->B C Determine Baseline EPG (McMaster Method) B->C D Allocate Animals to Control & Treatment Groups C->D E Administer Test Compound or Placebo D->E F Collect Post-Treatment Fecal Samples (Day 10-14) E->F G Determine Post-Treatment EPG F->G H Calculate Percent EPG Reduction G->H cluster_workflow Workflow: Receptor Characterization in Oocytes A Harvest Oocytes from Xenopus laevis B Microinject with nAChR Subunit cRNA A->B C Incubate for 2-5 Days for Receptor Expression B->C D Perform Two-Electrode Voltage Clamp (TEVC) C->D E Perfuse with Agonist (ACh) to Elicit Baseline Current D->E F Co-perfuse with Agonist + Test Compound E->F G Record Changes in Ion Current F->G H Generate Dose-Response Curves (Calculate EC₅₀, Eₘₐₓ) G->H

References

Lack of Cross-Resistance Between Oxantel and Other Nicotinic Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of oxantel with other nicotinic agonists, specifically focusing on the topic of cross-resistance. The information presented is based on a review of experimental data and established pharmacological principles. A key finding is that due to its distinct mode of action, this compound is predicted to remain effective against nematode populations that have developed resistance to other nicotinic agonists like pyrantel and levamisole.

Executive Summary

Anthelmintic resistance is a growing concern in both human and veterinary medicine. Nicotinic agonists, a major class of anthelmintics, function by causing spastic paralysis in nematodes. However, resistance to commonly used drugs such as pyrantel and levamisole is increasingly reported. This guide examines the pharmacological basis for the lack of cross-resistance between this compound and these other nicotinic agonists, supported by available, albeit limited, direct comparative data. The fundamental difference lies in their selective affinity for different subtypes of nicotinic acetylcholine receptors (nAChRs) in nematodes.

Mechanism of Action: The Basis for Differential Resistance

Nicotinic agonists exert their anthelmintic effect by binding to and activating nAChRs on the muscle cells of nematodes, leading to an influx of cations, depolarization, and ultimately spastic paralysis of the worm. However, not all nicotinic agonists target the same receptor subtype.

In the parasitic nematode Ascaris suum, three main pharmacological subtypes of nAChRs have been identified:

  • L-subtype: Preferentially activated by levamisole and pyrantel.

  • N-subtype: Preferentially activated by nicotine and this compound.

  • B-subtype: Preferentially activated by bephenium.

This differential receptor affinity is the primary reason why cross-resistance between this compound and other nicotinic agonists like pyrantel and levamisole is not expected. Resistance to L-subtype agonists, often through alterations in the receptor subunits, should not, in principle, confer resistance to an N-subtype agonist like this compound. This makes this compound a valuable tool for controlling nematode infections where resistance to pyrantel or levamisole is present.

Levamisole Levamisole L-subtype L-subtype unc-29 unc-38 unc-63 Levamisole->L-subtype Pyrantel Pyrantel Pyrantel->L-subtype This compound This compound N-subtype N-subtype acr-16 This compound->N-subtype Paralysis_L Spastic Paralysis L-subtype->Paralysis_L Paralysis_N Spastic Paralysis N-subtype->Paralysis_N

Signaling pathways of different nicotinic agonists.

Quantitative Data on Nicotinic Agonist Resistance

While direct comparative studies testing this compound on confirmed pyrantel- or levamisole-resistant nematode populations are scarce in the available literature, studies on resistance to L-subtype agonists provide a quantitative context for the challenge.

A study on two isolates of the canine hookworm, Ancylostoma caninum, demonstrated significant resistance to pyrantel in one isolate. The "Pyrantel-Resistant" (PR) isolate was compared to an isolate with low-level resistance ("NT"). The following table summarizes the findings from a Larval Arrested Morphology Assay (LAMA).

IsolateDrugIC50 (µg/ml)Resistance Ratio (PR vs. NT)
NT (Low-level Resistance)Pyrantel0.0025-
PR (Resistant)Pyrantel0.04317.2
NT (Low-level Resistance)LevamisoleNot Reported-
PR (Resistant)LevamisoleNot Reported-

Data extracted from a study on Ancylostoma caninum resistance.

This data quantitatively demonstrates a significant level of resistance to pyrantel in the PR isolate. Given that both pyrantel and levamisole act on the L-subtype nAChR, a degree of cross-resistance is expected and was observed phenotypically in the study, with the PR isolate being less sensitive to both drugs.

Experimental Protocols

Accurate assessment of anthelmintic resistance requires standardized in vitro assays. Below are methodologies for key experiments used in the study of nicotinic agonist resistance.

Larval Migration Inhibition Assay (LMIA)

This assay assesses the ability of infective third-stage larvae (L3) to migrate through a fine mesh in the presence of an anthelmintic. Paralysis induced by the drug inhibits migration.

Protocol:

  • Larval Preparation: Obtain infective L3 larvae from fecal cultures and wash them to remove debris.

  • Assay Setup: Prepare a 24-well plate. In each well, place a migration tube consisting of a small cylinder with a 20-25 µm nylon mesh at the bottom.

  • Drug Dilutions: Prepare serial dilutions of the anthelmintic in a suitable buffer (e.g., PBS).

  • Incubation: Add approximately 1000 L3 larvae to each migration tube along with the different drug concentrations. Include a drug-free control.

  • Migration: Place the migration tubes into the wells of the 24-well plate containing buffer, ensuring the mesh is in contact with the buffer. Incubate at 37°C for 24 hours to allow motile larvae to migrate through the mesh into the well.

  • Quantification: After incubation, remove the migration tubes. Count the number of larvae that have successfully migrated into the wells.

  • Analysis: Express the number of migrated larvae in each drug concentration as a percentage of the migrated larvae in the control wells. Calculate the IC50 value (the concentration of drug that inhibits 50% of larval migration).

cluster_0 Preparation cluster_1 Incubation & Migration cluster_2 Analysis A Prepare serial dilutions of anthelmintic B Add L3 larvae to migration tubes A->B C Place tubes in 24-well plate with buffer B->C D Incubate at 37°C for 24h C->D E Count migrated larvae in wells D->E F Calculate % inhibition and IC50 E->F

Workflow for the Larval Migration Inhibition Assay.
Larval Development Assay (LDA)

This assay measures the ability of nematode eggs to develop into infective L3 larvae in the presence of an anthelmintic.

Protocol:

  • Egg Isolation: Recover nematode eggs from fecal samples using a series of sieves and a flotation method.

  • Assay Setup: Dispense a suspension of approximately 100 eggs into each well of a 96-well plate.

  • Drug Dilutions: Add serial dilutions of the anthelmintic to the wells. Include a drug-free control.

  • Culture: Add a nutrient medium and a source of bacteria (e.g., E. coli) to support larval development.

  • Incubation: Seal the plate and incubate at 25-27°C for 7 days.

  • Termination and Staining: Stop the development by adding a small amount of an iodine solution, which also stains the larvae for easier visualization.

  • Quantification: Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

  • Analysis: Determine the percentage of eggs that developed to the L3 stage for each drug concentration. Calculate the IC50 value (the concentration of drug that inhibits 50% of larval development to L3).

Conclusion

The distinct pharmacological profiles of this compound and other nicotinic agonists like pyrantel and levamisole provide a strong basis for the absence of cross-resistance. This compound's preferential action on N-subtype nAChRs makes it a promising candidate for the treatment of nematode infections where resistance to L-subtype agonists is prevalent. While direct quantitative data from studies on resistant strains are limited, the available evidence on the mechanisms of action and resistance strongly supports the use of this compound in rotation or combination strategies to manage and mitigate the spread of anthelmintic resistance. Further research involving head-to-head comparisons of this compound's efficacy on well-characterized pyrantel- and levamisole-resistant nematode isolates is warranted to provide definitive quantitative data on the lack of cross-resistance.

Comparative analysis of Oxantel's effect on different nematode life stages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anthelmintic drug Oxantel, focusing on its efficacy against various life stages of clinically relevant nematodes. The information presented herein is curated from experimental data to support research and development in parasitology and pharmacology.

Mechanism of Action

This compound is a tetrahydropyrimidine derivative that exerts its anthelmintic effect by acting as a selective agonist of the neuronal nicotinic acetylcholine receptors (nAChRs) in nematodes.[1] Specifically, it shows a preference for the N-subtype of nAChRs, which are ligand-gated ion channels.[1] The binding of this compound to these receptors leads to the opening of the ion channels, causing a persistent depolarization of the muscle cell membrane. This results in a spastic paralysis of the worm, leading to its expulsion from the host's gastrointestinal tract.[1]

This compound Mechanism of Action cluster_Nematode Nematode Neuromuscular Junction cluster_Host Host Environment nAChR Nicotinic Acetylcholine Receptor (N-subtype) MuscleCell Muscle Cell nAChR->MuscleCell Ion Channel Opening Paralysis Spastic Paralysis MuscleCell->Paralysis Persistent Depolarization This compound This compound This compound->nAChR Binds to receptor Expulsion Worm Expulsion Paralysis->Expulsion Leads to

Mechanism of action of this compound on nematode neuromuscular junctions.

Quantitative Analysis of Efficacy

The efficacy of this compound varies significantly across different nematode species and their developmental stages. The following tables summarize the available quantitative data from in vitro and in vivo studies.

In Vitro Efficacy of this compound Pamoate Against Trichuris muris Life Stages
Life StageAssay TypeParameterValueReference
EggEgg Hatch AssayEC502-4 µM[2]
L1 LarvaeMotility AssayIC500.05 µg/mL
L4 LarvaeMotility AssayIC502.35 µg/mL (3.9 µM)[1]
In Vivo Efficacy of this compound Pamoate Against Adult Nematodes in Humans
Nematode SpeciesDosageCure Rate (%)Egg Reduction Rate (%)Reference
Trichuris trichiura15-20 mg/kg64-9390-100[3]
Trichuris trichiura15 mg/kg (single dose)90.996.3[4]
Ascaris lumbricoides10-20 mg/kg (with Pyrantel)~98.7Not Reported[3]
Hookworm15 mg/kg (3 days, with Pyrantel)100Not Reported[5]
Comparative In Vivo Efficacy of this compound-Pyrantel Pamoate and Mebendazole Against Mixed Infections
Nematode SpeciesTreatmentCure Rate (%)Egg Reduction Rate (%)Reference
Ascaris lumbricoidesThis compound-Pyrantel (15 or 20mg/kg)100Not Reported
Ascaris lumbricoidesMebendazole (100mg, bid, 3 days)100Not Reported
Trichuris trichiuraThis compound-Pyrantel (15 or 20mg/kg)87.592.3
Trichuris trichiuraMebendazole (100mg, bid, 3 days)6589.1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to determine the efficacy of anthelmintics against different nematode life stages.

Nematode Egg Hatch Assay

Objective: To determine the ovicidal activity of a compound by assessing its ability to inhibit the hatching of nematode eggs.

Materials:

  • Freshly collected nematode eggs (e.g., Trichuris muris)

  • Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Culture plates (e.g., 24-well plates)

  • Incubator

  • Microscope

Procedure:

  • Isolate and quantify nematode eggs from fecal samples.

  • Prepare serial dilutions of the test compound in a suitable culture medium.

  • Dispense a known number of eggs (e.g., 100-200) into each well of the culture plate.

  • Add the different concentrations of the test compound to the respective wells. Include solvent controls and negative controls (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 28°C) for a period sufficient for hatching to occur in the control wells.

  • After the incubation period, count the number of hatched larvae and unhatched eggs in each well under a microscope.

  • Calculate the percentage of hatch inhibition for each concentration relative to the negative control.

  • Determine the EC50 (Effective Concentration 50%) value, which is the concentration of the compound that inhibits 50% of egg hatching.

Larval Motility/Viability Assay

Objective: To assess the larvicidal activity of a compound by observing its effect on the motility and viability of nematode larvae.

Materials:

  • Cultured nematode larvae (e.g., L1 or L4 stages of T. muris)

  • Test compound (this compound)

  • Culture plates (e.g., 96-well plates)

  • Culture medium (e.g., RPMI-1640)

  • Incubator

  • Inverted microscope

Procedure:

  • Culture and harvest the desired larval stage of the nematode.

  • Dispense a specific number of larvae (e.g., 10-20) into each well of a 96-well plate containing culture medium.

  • Prepare serial dilutions of the test compound and add them to the wells. Include appropriate controls.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere.

  • At predetermined time points (e.g., 24, 48, 72 hours), assess larval motility using an inverted microscope. Motility can be scored on a scale (e.g., 0 = dead, 1 = severely impaired, 2 = moderately impaired, 3 = normal movement).

  • Alternatively, viability can be assessed using vital stains (e.g., Sytox Green) and fluorescence microscopy.

  • Calculate the percentage of larval mortality or inhibition of motility for each concentration.

  • Determine the IC50 (Inhibitory Concentration 50%) value, which is the concentration of the compound that causes 50% inhibition of motility or mortality.

In Vivo Efficacy Study (General Protocol)

Objective: To evaluate the in vivo efficacy of a compound in a suitable animal model.

Materials:

  • Laboratory animals (e.g., mice, rats)

  • Infective stage of the target nematode

  • Test compound (this compound)

  • Vehicle for drug administration

  • Fecal collection supplies

  • Necropsy instruments

Procedure:

  • Infect a cohort of animals with a standardized number of infective nematode eggs or larvae.

  • After a pre-patent period (allowing the infection to establish), randomly assign the animals to treatment and control groups.

  • Administer the test compound at various doses to the treatment groups. The control group receives the vehicle only.

  • Collect fecal samples at specified time points post-treatment to determine the fecal egg count (FEC).

  • Calculate the egg reduction rate (ERR) by comparing the post-treatment FEC to the pre-treatment FEC.

  • At the end of the study period, euthanize the animals and perform necropsies to recover and count the adult worms from the gastrointestinal tract.

  • Calculate the worm burden reduction (WBR) by comparing the mean number of worms in the treated groups to the control group.

  • The cure rate is determined by the percentage of animals in a treatment group that are completely cleared of the infection.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a generalized experimental workflow for anthelmintic drug screening and the logical relationship in this compound's mode of action.

Anthelmintic Screening Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Testing EggHatch Egg Hatch Assay LarvalDev Larval Development/ Motility Assay EggHatch->LarvalDev Hits AdultWorm Adult Worm Motility Assay LarvalDev->AdultWorm Hits AnimalModel Infected Animal Model AdultWorm->AnimalModel Promising Compounds Efficacy Efficacy Assessment (Cure Rate, ERR, WBR) AnimalModel->Efficacy Treatment ClinicalTrials Clinical Trials Efficacy->ClinicalTrials Lead Candidates Start Start Start->EggHatch

References

Benchmarking Oxantel's Safety Profile Against Other Anthelmintics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of oxantel against other commonly used anthelmintics: albendazole, mebendazole, pyrantel pamoate, and ivermectin. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating the relative safety of these compounds. All quantitative data is summarized in tables, and detailed experimental methodologies are provided for key toxicological assessments.

Comparative Safety Data

The following tables summarize the key safety parameters for this compound and the selected comparator anthelmintics.

Table 1: Acute Toxicity Data (LD50)

AnthelminticAnimal ModelRoute of AdministrationLD50 Value
This compound Pamoate MouseOral>300 mg/kg[1]
RatOral980 mg/kg[1]
RabbitOral3200 mg/kg[1]
Albendazole RatOral>10,000 mg/kg
Mebendazole MouseOral620 mg/kg[2]
Pyrantel Pamoate RatOral>5000 mg/kg
Ivermectin MouseOral25 mg/kg[3]
DogOral80 mg/kg[3]

Table 2: Common and Serious Adverse Effects

AnthelminticCommon Adverse EffectsSerious Adverse Effects
This compound Pamoate Decreased appetite, insomnia, dizziness, somnolence, headache, abdominal pain, diarrhea, nausea, vomiting, cold sweat, hyperhidrosis, rash, pruritus, urticaria (all reported as very rare)[1]Generally well-tolerated with only mild adverse events reported.[4]
Albendazole Headache, elevated liver enzymes, abdominal pain, nausea, vomiting, fever.[5]Hypersensitivity reactions, bone marrow suppression (leukopenia, pancytopenia), hepatotoxicity, neurological symptoms in patients with neurocysticercosis.[5][6]
Mebendazole Abdominal pain, diarrhea, flatulence, nausea, vomiting, headache, tinnitus, elevated liver enzymes.[7]Neutropenia, agranulocytosis (with high doses and prolonged use), hypersensitivity reactions (rash, urticaria, angioedema), convulsions in infants.[7][8]
Pyrantel Pamoate Nausea, vomiting, diarrhea, stomach/abdominal cramps, headache, drowsiness, dizziness, trouble sleeping, loss of appetite.[9][10]Rash, itching/swelling, severe dizziness, trouble breathing (allergic reaction).[10]
Ivermectin Fever, itching, skin rash (oral); red eyes, dry skin, burning skin (topical).[3] Common side effects may also include headache, muscle aches, dizziness, nausea, and diarrhea.[11]Severe skin reactions, eye problems, neurological effects (confusion, seizures, coma), liver damage, severe Mazzotti reaction in patients with high microfilarial loads.[12][13]

Table 3: Key Contraindications

AnthelminticContraindications
This compound Pamoate Hypersensitivity to the drug.
Albendazole Hypersensitivity to albendazole or other benzimidazoles, pregnancy (especially first trimester).[14][15] Caution in patients with liver disease or biliary obstruction.[5]
Mebendazole Hypersensitivity to the drug. Caution in patients with impaired liver function.[7]
Pyrantel Pamoate Hypersensitivity to the drug, liver problems.[16] Caution in patients with anemia or malnutrition.[10]
Ivermectin Hypersensitivity to the drug.[17] Caution in children under 15 kg, patients with liver disease, and those with central nervous system disorders.[3][18][19]

Experimental Protocols

The following sections detail the general methodologies for key toxicological experiments cited in this guide, based on OECD guidelines and specific study descriptions.

Acute Oral Toxicity (LD50) Determination

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

General Protocol (based on OECD Guideline 423 - Acute Toxic Class Method):

  • Test Animals: Healthy, young adult rodents (e.g., Wistar rats or BALB/c mice), typically females, are used. Animals are acclimatized to laboratory conditions for at least five days before the study.

  • Housing and Fasting: Animals are housed in appropriate cages with controlled temperature (22 ± 3°C) and humidity (30-70%). Food is withheld for at least 16 hours before administration of the test substance, while water is available ad libitum.

  • Dose Administration: The test substance is administered as a single oral dose by gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil, or dimethyl sulfoxide). Dosing is performed in a stepwise manner with a starting dose selected based on available information.

  • Observation: Animals are observed for clinical signs of toxicity and mortality several times on the day of administration and at least once daily for 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded before administration and weekly thereafter.

  • Necropsy: All animals that die during the study and all surviving animals at the end of the 14-day observation period are subjected to a gross necropsy.

  • Data Analysis: The LD50 is determined based on the mortality observed at different dose levels.

Specific Example: Ivermectin LD50 in Common Carp

  • Test Animals: Cyprinus carpio (Common Carp).

  • Dose Preparation: Ivermectin was dissolved in Dimethyl sulfoxide (DMSO) and top-dressed onto commercial feed pellets using 0.5% w/v guar gum as a binder.

  • Dose Administration: Medicated feed was administered as a single oral dose at concentrations ranging from 1 to 50 mg/kg body weight.

  • Observation: Cumulative mortalities were recorded over a 96-hour period.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways associated with the toxicity of some of the compared anthelmintics and a general workflow for acute toxicity testing.

G General Workflow for Acute Oral Toxicity Study (OECD 423) cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Rats, 5 days) Fasting Fasting (16 hours, water ad libitum) Animal_Acclimatization->Fasting Dosing Single Oral Gavage Fasting->Dosing Dose_Prep Test Substance Preparation (in appropriate vehicle) Observation Clinical Observation (Mortality, Toxicity Signs, Body Weight) (14 days) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Data_Analysis LD50 Determination Necropsy->Data_Analysis

General workflow for an acute oral toxicity study.

G Ivermectin-Induced Immunotoxicity Signaling Ivermectin Ivermectin Macrophage Macrophage Ivermectin->Macrophage ROS Reactive Oxygen Species (ROS) Overproduction Macrophage->ROS NF_kB NF-κB Signaling Pathway Activation Macrophage->NF_kB DNA_Damage DNA Damage ROS->DNA_Damage Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) Increased Expression NF_kB->Cytokines Apoptosis Apoptosis Cytokines->Apoptosis DNA_Damage->Apoptosis G Mebendazole-Induced Apoptosis Pathway Mebendazole Mebendazole Tubulin Tubulin Polymerization Inhibition Mebendazole->Tubulin Mitochondria Mitochondrial Dysfunction Tubulin->Mitochondria Bcl2 Bcl-2 Phosphorylation Mitochondria->Bcl2 Bax Bax Activation Bcl2->Bax releases Caspases Caspase Activation (Caspase-3, -7, -9) Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis G Albendazole-Induced Immunomodulation Albendazole Albendazole PDL1 PD-L1 Protein Albendazole->PDL1 destabilizes via UBQLN4 suppression UBQLN4 UBQLN4 Albendazole->UBQLN4 suppresses Ubiquitination Ubiquitin-mediated Degradation PDL1->Ubiquitination undergoes UBQLN4->PDL1 stabilizes T_Cell CD8+ T-cell Activity Ubiquitination->T_Cell enhances Immune_Response Enhanced Antitumor Immunity T_Cell->Immune_Response

References

Oxantel's Anthelmintic Efficacy: A Comparative Guide from In Vitro Activity to In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo anthelmintic activity of Oxantel, a narrow-spectrum cholinergic agonist. The following sections present quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding of its efficacy, particularly against Trichuris species.

Quantitative Performance Data

The anthelmintic activity of this compound has been evaluated in both laboratory settings (in vitro) and within living organisms (in vivo). The following tables summarize the key efficacy data from studies on the nematode Trichuris muris, a common model for the human whipworm Trichuris trichiura.

In Vitro Activity of this compound Pamoate

The in vitro efficacy of this compound is typically determined by its ability to inhibit the motility of larval or adult worms. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in this context.

Helminth SpeciesDevelopmental StageIC50 (µg/mL)Reference
Trichuris murisL4 Larvae2.35[1]
Necator americanusAdult11.80[1]
In Vivo Efficacy of this compound Pamoate in a Murine Model

In vivo studies provide crucial data on a drug's performance in a complex biological system. Key metrics include the half-maximal effective dose (ED50), worm burden reduction (WBR), and worm expulsion rate (WER).

ParameterDose (mg/kg)ResultReference
ED50 -4.71[1][2]
Worm Burden Reduction (WBR) 1092.5%[1][2]
581.1%[1][2]
2.513.5%[1][2]
10%[1][2]
Worm Expulsion Rate (WER) 1088.4%[1][2]
578.2%[1][2]
2.524.3%[1][2]
11.5%[1][2]

Experimental Protocols

Detailed and reproducible methodologies are fundamental to scientific research. The following protocols are based on established studies of this compound's anthelmintic activity.

In Vitro Motility Assay (Trichuris muris)

This protocol assesses the direct effect of this compound on the viability of T. muris larvae.

  • Parasite Preparation : T. muris L4 larvae are collected and washed.

  • Assay Setup : Approximately 10-15 larvae are placed in each well of a 96-well plate containing RPMI 1640 medium supplemented with antibiotics.

  • Drug Application : A solution of this compound pamoate is added to the wells to achieve final concentrations ranging from 0.15 to 600 µg/mL.[2] Control wells contain the vehicle (e.g., DMSO) at the highest concentration used.

  • Incubation : The plate is incubated at 37°C in a 5% CO2 environment for 72 hours.[2]

  • Motility Assessment : The viability of the worms is evaluated at 24, 48, and 72 hours by observing their motility under a microscope.[2] A motility scale (e.g., 3 for normal motility to 0 for death) is used for scoring.

  • Data Analysis : The IC50 value is calculated from the dose-response curve generated from the motility scores.

In Vivo Efficacy Study (Trichuris muris in Mice)

This protocol evaluates the efficacy of this compound in reducing worm burden in an infected mouse model.

  • Animal Model : Female C57BL/10 mice are infected with embryonated T. muris eggs.[3]

  • Infection Confirmation : Forty days post-infection, the presence of eggs in the feces is confirmed.[2]

  • Treatment Administration : Infected mice are randomly assigned to treatment and control groups. This compound pamoate is administered orally as a single dose at various concentrations (e.g., 1, 2.5, 5, and 10 mg/kg).[1][2] The control group receives the vehicle.

  • Worm Expulsion Monitoring : Feces are collected for 72 hours post-treatment to count the number of expelled worms.[2]

  • Worm Burden Determination : Seven days post-treatment, the mice are euthanized, and the remaining worms in the gut are collected and counted.[2]

  • Efficacy Calculation :

    • Worm Burden Reduction (WBR) is calculated as: ((mean number of worms in control group - mean number of worms in treated group) / mean number of worms in control group) * 100.

    • Worm Expulsion Rate (WER) is calculated as: (mean number of expelled worms / (mean number of expelled worms + mean number of remaining worms)) * 100.

    • The ED50 is calculated based on the dose-response relationship of the WBR.

Visualizing Mechanisms and Workflows

Graphical representations are powerful tools for understanding complex biological pathways and experimental procedures.

G cluster_workflow In Vitro to In Vivo Correlation Workflow vitro_prep Prepare T. muris Larvae vitro_assay Expose to this compound in 96-well Plates vitro_prep->vitro_assay vitro_readout Assess Motility at 24, 48, 72h vitro_assay->vitro_readout ic50 Calculate IC50 vitro_readout->ic50 correlation Correlate In Vitro and In Vivo Data ic50->correlation vivo_infect Infect Mice with T. muris vivo_treat Administer Oral this compound Doses vivo_infect->vivo_treat vivo_collect Collect Expelled and Remaining Worms vivo_treat->vivo_collect ed50 Calculate ED50, WBR, WER vivo_collect->ed50 ed50->correlation

Caption: Experimental workflow for IVIVC of this compound.

G cluster_pathway This compound's Mechanism of Action in Helminths This compound This compound nachr Nicotinic Acetylcholine Receptor (nAChR) on Nematode Muscle Cell This compound->nachr Binds and Activates depolarization Sustained Depolarization nachr->depolarization Leads to paralysis Spastic Paralysis depolarization->paralysis Causes expulsion Worm Expulsion from Host paralysis->expulsion Results in

Caption: Signaling pathway of this compound's anthelmintic action.

Discussion and Alternatives

This compound demonstrates potent in vitro and in vivo activity against T. muris, a key model for human trichuriasis. Its mechanism of action, through the activation of nicotinic acetylcholine receptors leading to spastic paralysis, is well-established.[4][5] This mode of action is distinct from other broad-spectrum anthelmintics like benzimidazoles (e.g., albendazole, mebendazole), which target β-tubulin.

While highly effective against Trichuris, this compound has limited activity against other soil-transmitted helminths such as hookworms (Ancylostoma ceylanicum and Necator americanus).[2][3][6] Studies have shown that a 10 mg/kg dose of this compound pamoate had no effect on A. ceylanicum and a very low worm expulsion rate of 10.3% for N. americanus in vivo.[1][7] This narrow spectrum necessitates its use in combination with other anthelmintics for comprehensive treatment of mixed helminth infections. Research into combination therapies has shown synergistic effects with mebendazole, while combinations with pyrantel pamoate, levamisole, albendazole, and ivermectin have demonstrated antagonistic effects in some studies.[2][3][6]

The pamoate salt formulation of this compound limits its absorption from the gastrointestinal tract, thereby increasing its concentration at the site of infection and enhancing its efficacy against intestinal worms.[8] This localized action also contributes to its favorable safety profile, with low systemic bioavailability.[4]

References

Oxantel's Receptor Selectivity: A Comparative Analysis for Parasitic versus Host Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the selective action of the anthelmintic drug Oxantel, supported by experimental data and detailed methodologies.

This compound, a tetrahydropyrimidine derivative, is a narrow-spectrum anthelmintic agent highly effective against whipworms, particularly Trichuris trichiura. Its therapeutic efficacy is rooted in its selective action on parasitic nicotinic acetylcholine receptors (nAChRs) over those of its mammalian host. This guide provides a detailed comparison of this compound's activity on these distinct receptor populations, presenting key quantitative data, experimental protocols, and visual representations of the underlying mechanisms.

Quantitative Comparison of this compound's Potency

The selectivity of this compound is quantitatively demonstrated by its differential potency on parasitic and host nAChRs. The following tables summarize the half-maximal effective concentrations (EC50) and other pharmacological parameters of this compound on nAChRs from the parasitic nematodes Trichuris suis and Trichuris muris, as well as on various mammalian and avian (host) nAChR subtypes.

Parasitic ReceptorAgonist/ModulatorEC50 (µM)Maximum Response (Imax)Reference
Trichuris suis ACR-16-like (O-AChR)Full Agonist9.48 ± 1.1586.85 ± 4.63%[1][2]
Trichuris muris ACR-16-likePartial Agonist32.7 ± 0.337.9 ± 0.3%[3]
Host ReceptorAgonist/ModulatorEC50/IC50 (µM)EffectReference
Chicken α7 nAChRAgonist~80-[3]
Mammalian α3β2 nAChRPositive Allosteric Modulator (PAM)3.9Potentiates ACh response[4]
Mammalian α4β2 nAChRNegative Allosteric Modulator (NAM)200Inhibits ACh response[4]

Note: EC50 values represent the concentration of this compound required to elicit a half-maximal response. A lower EC50 indicates higher potency. Imax is the maximum current response relative to acetylcholine (ACh).

The data clearly illustrates that this compound is a potent agonist of the Trichuris suis nAChR, with an EC50 value significantly lower than that for the chicken α7 nAChR, a homolog of mammalian neuronal nAChRs[2][3]. This difference in potency is a key factor in its selective toxicity towards the parasite. Furthermore, on mammalian neuronal nAChRs, this compound acts as a modulator rather than a direct agonist, and its potency as a negative modulator on the α4β2 subtype is considerably weaker than its agonist effect on the parasitic receptor[4].

Signaling Pathway and Mechanism of Action

This compound's anthelmintic effect is achieved through the induction of spastic paralysis in the parasitic worm. This is initiated by the binding of this compound to a specific subtype of nAChR, termed the O-AChR, which is preferentially expressed in the muscle cells of certain nematodes like Trichuris[1]. The activation of these ligand-gated ion channels leads to an influx of cations, causing depolarization of the muscle cell membrane. This sustained depolarization results in irreversible muscle contraction and paralysis, leading to the expulsion of the worm from the host's gastrointestinal tract[5].

cluster_parasite Parasitic Nematode Muscle Cell This compound This compound nAChR Parasitic nAChR (O-AChR) This compound->nAChR Binds and Activates Ion_Channel Cation Influx (Na+, Ca2+) nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Paralysis Spastic Paralysis Depolarization->Paralysis Causes

Signaling pathway of this compound in parasitic nematodes.

In contrast, at host nAChRs, this compound exhibits significantly lower potency and a different mode of action, primarily as an allosteric modulator at concentrations much higher than those required for its anthelmintic effect[4]. This differential activity is the cornerstone of its safety profile in mammals.

Experimental Protocols

The characterization of this compound's selectivity relies on robust electrophysiological techniques. The following sections detail the methodologies used to obtain the quantitative data presented above.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This technique is instrumental for studying the function of heterologously expressed ion channels, such as parasitic and host nAChRs.

Methodology:

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are then isolated and defolliculated by enzymatic digestion (e.g., with collagenase)[6].

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific parasitic or host nAChR subunits. For example, to study the T. suis O-AChR, cRNA for the ACR-16-like subunit is injected[1]. Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An injected oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).

    • Two microelectrodes, filled with a high concentration of KCl (e.g., 3M), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 to -80 mV)[7][8].

    • Agonists, such as this compound or acetylcholine, are applied to the oocyte via the perfusion system at varying concentrations.

    • The resulting inward currents, generated by the influx of cations through the activated nAChRs, are recorded and measured.

  • Data Analysis: Dose-response curves are generated by plotting the current amplitude against the agonist concentration. These curves are then fitted with a Hill equation to determine the EC50 and other pharmacological parameters.

cluster_workflow TEVC Experimental Workflow start Start prep Oocyte Preparation start->prep inject cRNA Injection prep->inject incubate Incubation (2-7 days) inject->incubate record Two-Electrode Voltage-Clamp Recording incubate->record analysis Data Analysis (Dose-Response) record->analysis end End analysis->end

Workflow for TEVC experiments in Xenopus oocytes.
Patch-Clamp Recording from Parasitic Nematode Muscle Cells

This technique allows for the direct measurement of ion channel activity in their native cellular environment.

Methodology:

  • Muscle Cell Preparation: Parasitic nematodes are dissected to expose the body wall muscles. The muscle tissue is then treated with collagenase to enzymatically digest the connective tissue and isolate individual muscle cells or small muscle flaps[9][10].

  • Patch-Clamp Recording:

    • A glass micropipette with a very fine tip is pressed against the membrane of a muscle cell.

    • Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane, electrically isolating a small patch of the membrane[11].

    • In the "whole-cell" configuration, the membrane patch is ruptured, allowing the interior of the pipette to be continuous with the cytoplasm. This permits the recording of currents from the entire cell membrane[12][13].

    • The bathing solution contains the necessary ions and the pipette solution is formulated to mimic the intracellular environment.

  • Drug Application: Agonists like this compound are applied to the muscle cell via a perfusion system.

  • Data Acquisition and Analysis: The currents flowing through the nAChRs in response to agonist application are recorded and analyzed to determine the pharmacological properties of the native receptors.

Conclusion

The available experimental data robustly supports the high selectivity of this compound for parasitic nAChRs over their host counterparts. This selectivity is primarily attributed to its potent agonistic activity at a novel O-AChR subtype found in Trichuris species, while exhibiting significantly weaker and modulatory effects on mammalian nAChRs. The detailed experimental protocols outlined provide a framework for further investigation into the molecular determinants of this selectivity, which can guide the development of next-generation anthelmintics with improved efficacy and safety profiles.

References

Safety Operating Guide

Proper Disposal of Oxantel for Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Oxantel, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. The substance is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1]

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear the following PPE:

  • Protective, chemical-resistant gloves

  • Safety glasses

  • A dust respirator

  • Protective clothing to avoid skin contact[1]

General Handling:

  • Avoid all personal contact with the chemical, including inhalation of dust.[1]

  • Prevent dust generation during handling and cleanup.[1]

  • Ensure adequate ventilation in the work area.[2]

  • Avoid reactions with strong oxidizing agents.[2]

II. Step-by-Step Disposal Procedure

All waste must be managed in accordance with local, state, and federal regulations.[1] These guidelines provide a general framework, but institutional and regional requirements must be followed.

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound, including:

    • Unused or expired pure this compound powder.

    • Contaminated labware (e.g., beakers, stir bars, vials).

    • Contaminated PPE.

    • Spill cleanup materials.

  • Segregate this compound waste from other laboratory waste streams to ensure proper handling.

Step 2: Containment and Labeling

  • Place all solid this compound waste into a suitable, sealable, and clearly labeled container.[1][2]

  • The label should clearly identify the contents as "this compound Waste" and include any other information required by your institution's waste management plan.

  • Empty containers that once held this compound may contain residual dust and should be treated as hazardous.[1] Do not cut, drill, grind, or weld such containers.[1]

Step 3: Arrange for Professional Disposal

  • Primary Method: The recommended disposal method is to consult with and transfer the waste to a licensed waste disposal contractor or a designated Waste Management Authority.[1][3] These professionals can ensure the material is handled and disposed of in compliance with all environmental regulations.

  • Recycling: Consult the manufacturer for potential recycling options, although this is less common for chemical waste of this nature.[1]

  • On-site Treatment: In-laboratory treatment of chemical waste should only be performed by trained scientists who fully understand the chemistry and hazards involved, and only if it significantly reduces risk.[4] Given the limited specific deactivation data for this compound, this is not recommended unless specific, validated protocols are available.

Step 4: Handling Aqueous Waste

  • Do Not Dispose Down the Drain: Do not allow wash water from cleaning contaminated equipment to enter drains or sewer systems.[1]

  • Collect and Treat: All wash water and aqueous solutions containing this compound should be collected in a labeled container for professional disposal.[1] Destructive techniques may be required for wastewater treatment.[5]

III. Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill SizeProcedure
Minor Spills 1. Ensure proper PPE is worn (gloves, safety glasses, respirator).[1]2. Avoid breathing in dust.[1]3. Use dry cleanup procedures; avoid sweeping in a way that generates dust.[1]4. You may lightly dampen the powder with water to prevent it from becoming airborne before sweeping.[1]5. Alternatively, use a vacuum cleaner equipped with a HEPA filter.[1]6. Place all contaminated materials into a suitable, labeled container for disposal.[1]
Major Spills 1. Evacuate all non-essential personnel from the area.[3][5]2. Alert emergency responders and inform them of the location and nature of the hazard.[1]3. Avoid all personal contact, including inhalation.[1]4. Cleanup operations should only be undertaken by trained personnel.[5]

Experimental Protocols

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Identification cluster_contain Containment cluster_spill Spill Management cluster_disposal Disposal Path A This compound Waste Generated (e.g., unused product, contaminated items) B Wear Full PPE (Gloves, Goggles, Respirator) A->B Safety First C Segregate Waste B->C D Place in Labeled, Sealed Container C->D E Store Securely for Pickup D->E Spill Spill Occurs MinorSpill Minor Spill: Follow Dry Cleanup Procedure Spill->MinorSpill Minor MajorSpill Major Spill: Evacuate & Alert Emergency Responders Spill->MajorSpill Major F Consult Waste Management Authority or Licensed Disposal Contractor E->F G Transport to Approved Facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: Workflow for the safe handling and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.